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  • Product: ent-Calindol-13C,d2 Hydrochloride
  • CAS: 1217619-32-3

Core Science & Biosynthesis

Foundational

ent-Calindol-13C,d2 Hydrochloride chemical structure and physical properties

An In-Depth Technical Guide to ent-Calindol-13C,d2 Hydrochloride for Advanced Research Applications This guide provides a comprehensive technical overview of ent-Calindol-13C,d2 Hydrochloride, a specialized tool for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to ent-Calindol-13C,d2 Hydrochloride for Advanced Research Applications

This guide provides a comprehensive technical overview of ent-Calindol-13C,d2 Hydrochloride, a specialized tool for researchers, chemists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, and its critical role in modern analytical methodologies, grounded in the established pharmacology of its parent compound, Calindol.

Introduction: The Significance of Stereochemistry and Isotopic Labeling

ent-Calindol-13C,d2 Hydrochloride is a high-purity, stable isotope-labeled chemical standard. Its utility in a research setting is twofold, stemming from its unique structural characteristics:

  • Stereochemistry (The "ent-" prefix): The designation 'ent-' refers to enantiomer. Calindol is the (R)-enantiomer of N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine and is a potent positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[] Therefore, ent-Calindol is the corresponding (S)-enantiomer. This stereochemical distinction is crucial in pharmacological studies, where enantiomers can exhibit significantly different biological activities.

  • Isotopic Labeling ("-13C,d2"): The incorporation of one carbon-13 (¹³C) and two deuterium (²H or D) atoms creates a molecule with a higher mass than its unlabeled counterpart.[2][3] While chemically identical in terms of reactivity, this mass difference allows it to be distinguished by mass spectrometry. This makes ent-Calindol-13C,d2 Hydrochloride an ideal internal standard for quantitative bioanalytical assays, a practice that significantly enhances the accuracy and reproducibility of experimental results.[4]

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a standard are paramount for its application.

Chemical Identity
  • Chemical Name: (1S)-N-[dideuterio(1H-indol-2-yl)(¹³C)methyl]-1-naphthalen-1-ylethanamine Hydrochloride

  • Parent Compound: ent-Calindol

  • CAS Number: 1217619-32-3[5]

  • Molecular Formula: C₂₀¹³CH₁₉D₂ClN₂[5]

  • Molecular Weight: 339.86 g/mol [5]

Structural Diagram

The chemical structure of ent-Calindol-13C,d2 Hydrochloride is depicted below, highlighting the stereocenter and the positions of isotopic labeling.

Caption: Chemical structure of ent-Calindol-13C,d2 Hydrochloride.

Physicochemical Data

Specific experimental data for ent-Calindol-13C,d2 Hydrochloride is not widely published. The table below includes data for the parent compound, Calindol, and inferred properties for the labeled analog. The physicochemical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts.[6][7]

PropertyValueSource/Comment
Molecular Weight 339.86 g/mol [5]
Exact Mass 339.1865 g/mol Calculated
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in DMSO, MethanolInferred from parent compound
Storage -20°C for 1 month, -80°C for 6 months[8] (for parent compound)
XLogP3 4.6[9] (for parent compound)

Mechanism of Action and Pharmacological Context

While ent-Calindol-13C,d2 Hydrochloride is primarily used as an analytical standard, its pharmacological relevance is derived from the activity of Calindol.

Calindol is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[8][10][11] The CaSR is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis.[10]

  • Allosteric Modulation: Unlike orthosteric agonists that bind to the primary active site (where the endogenous ligand, Ca²⁺, binds), PAMs bind to a different, allosteric site on the receptor.[10]

  • Potentiation of Signal: Calindol does not typically activate the CaSR on its own but enhances the receptor's sensitivity to extracellular calcium.[12] This means that in the presence of Calindol, a lower concentration of Ca²⁺ is required to activate the receptor and trigger downstream signaling pathways.[10]

  • Signaling Pathway: Upon activation, the CaSR, primarily coupled to Gq/11, stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium concentration and activation of protein kinase C (PKC).

CaSR_Pathway cluster_membrane Cell Membrane CaSR CaSR (7-TMD) Gq11 Gq/11 CaSR->Gq11 activates Ca_ext Extracellular Ca²⁺ Ca_ext->CaSR binds Calindol Calindol (PAM) Calindol->CaSR binds (allosteric) PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_int Intracellular Ca²⁺ (release) ER->Ca_int Ca_int->PKC activates Response Cellular Response (e.g., ↓ PTH secretion) PKC->Response

Caption: Simplified CaSR signaling pathway modulated by Calindol.

Synthesis and Isotopic Labeling Strategy

A detailed, validated synthesis protocol for ent-Calindol-13C,d2 Hydrochloride is proprietary to its manufacturers. However, based on established organic chemistry principles and published syntheses of related indole and naphthalen-1-ylethanamine derivatives, a plausible synthetic route can be outlined. The key is the strategic introduction of the isotopically labeled building blocks.

A likely approach involves a reductive amination between (S)-1-(naphthalen-1-yl)ethan-1-amine and a labeled indole-2-carboxaldehyde derivative.

Representative Synthetic Protocol

Step 1: Synthesis of ¹³C,d₂-labeled Indole-2-carboxaldehyde. This is a critical step requiring custom synthesis. A potential route could involve the formylation of indole using a ¹³C-labeled formylating agent, followed by a deuterium exchange reaction at the formyl position under specific basic conditions.

Step 2: Reductive Amination.

  • Dissolve ¹³C,d₂-labeled Indole-2-carboxaldehyde (1.0 eq) and (S)-1-(naphthalen-1-yl)ethan-1-amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, to facilitate the formation of the intermediate imine.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Cool the mixture to 0°C and add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. This agent is selective for imines in the presence of aldehydes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification and Salt Formation.

  • Purify the crude product (the free base of ent-Calindol-13C,d2) by flash column chromatography on silica gel.

  • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield ent-Calindol-13C,d2 Hydrochloride.

Applications in Research and Development

The primary application of ent-Calindol-13C,d2 Hydrochloride is as an internal standard in quantitative mass spectrometry-based assays (e.g., LC-MS/MS).

Isotope Dilution Mass Spectrometry

The principle of isotope dilution is the gold standard for quantification. Because the stable isotope-labeled standard (SIL-IS) is chemically identical to the analyte, it co-behaves throughout sample preparation, extraction, and chromatographic separation. Any sample loss or variation in ionization efficiency in the mass spectrometer will affect both the analyte and the SIL-IS equally. By adding a known amount of the SIL-IS to each sample, the analyte concentration can be determined with high precision and accuracy by measuring the ratio of the analyte's mass spectrometric signal to that of the SIL-IS.[3][6]

Caption: Workflow for a typical bioanalytical assay using a SIL-IS.

Key Experimental Uses
  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of ent-Calindol or its analogs in preclinical and clinical studies.

  • Metabolite Identification: Aiding in the structural elucidation of metabolites by comparing the fragmentation patterns of the unlabeled drug and its labeled counterpart.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.

Conclusion and Future Perspectives

ent-Calindol-13C,d2 Hydrochloride is a sophisticated and essential tool for any research program involving the quantitative analysis of Calindol enantiomers. Its value lies in the combination of stereochemical specificity and the precision afforded by stable isotope labeling. As research into allosteric modulators of the CaSR and other GPCRs continues to expand, the demand for high-quality analytical standards like this one will undoubtedly grow, enabling the generation of robust and reliable data crucial for advancing drug discovery and development.

References

  • Bräuner-Osborne, H., Wellendorph, P., & Jensen, A. A. (2007). Allosteric modulation of the calcium-sensing receptor. Current Neuropharmacology, 5(3), 193–204. [Link]

  • Cook, A. E., et al. (2023). Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. bioRxiv. [Link]

  • MCE. (n.d.). ent-Calindol Hydrochloride-13C,d2. Retrieved from [Link]

  • Google Patents. (n.d.). Positive allosteric modulators of the calcium-sensing receptor.
  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-569. [Link]

  • PubChem. (n.d.). Calindol. National Center for Biotechnology Information. Retrieved from [Link]

  • AppliChem. (n.d.). ent-Calindol Hydrochloride. Retrieved from [Link]

  • Lin, G., & Gu, H. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1685–1703. [Link]

Sources

Exploratory

Mechanism of action of ent-Calindol-13C,d2 Hydrochloride in CaSR assays

An In-Depth Technical Guide to the Mechanism of Action of ent-Calindol-13C,d2 Hydrochloride in Calcium-Sensing Receptor (CaSR) Assays Abstract The Calcium-Sensing Receptor (CaSR) is a pivotal G-protein coupled receptor t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of ent-Calindol-13C,d2 Hydrochloride in Calcium-Sensing Receptor (CaSR) Assays

Abstract

The Calcium-Sensing Receptor (CaSR) is a pivotal G-protein coupled receptor that maintains systemic calcium homeostasis. Its complex signaling mechanisms make it a critical target for therapeutic intervention in various disorders. Positive allosteric modulators (PAMs), such as Calindol, offer a sophisticated means of fine-tuning receptor activity. This technical guide provides an in-depth exploration of the mechanism of action of ent-Calindol-13C,d2 Hydrochloride, an isotopically labeled variant of a potent CaSR PAM. We will dissect its allosteric modulatory effects by detailing the principles and execution of key in vitro functional assays: intracellular calcium mobilization and ERK1/2 phosphorylation. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical framework and practical, field-proven protocols to accurately characterize the pharmacology of CaSR modulators.

The Calcium-Sensing Receptor (CaSR): A Key Regulator of Homeostasis

Structure and Function

The CaSR is a member of the class C family of G-protein coupled receptors (GPCRs), which are characterized by their large N-terminal extracellular domain (ECD).[1][2] Functionally, the CaSR exists as a homodimer on the cell surface, a conformation essential for its activation.[1][3] Its structure is comprised of three principal parts:

  • A large Extracellular Domain (ECD): This domain, often described as a "Venus flytrap," is responsible for binding the primary orthosteric ligand, the calcium ion (Ca²⁺).[2]

  • A Seven-Transmembrane Domain (7TMD): Typical of all GPCRs, this domain anchors the receptor in the cell membrane and undergoes conformational changes upon activation to engage intracellular signaling partners.[1]

  • An Intracellular C-terminal Tail: This region is involved in receptor trafficking and signaling regulation.[1]

The primary role of the CaSR is to detect minute fluctuations in extracellular calcium levels and initiate signaling cascades to maintain calcium homeostasis, principally by regulating parathyroid hormone (PTH) secretion and renal calcium handling.[3][4][5]

Core Signaling Pathways

Upon activation by extracellular calcium, the CaSR couples to multiple heterotrimeric G-protein families to initiate downstream signaling. The two most prominent pathways are:

  • Gαq/11 Pathway: This is the canonical signaling route for the CaSR. Activation of Gαq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][6][7] IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm, while DAG activates protein kinase C (PKC).[3][7]

  • Gαi/o Pathway: The CaSR can also couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6]

Both pathways can converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the phosphorylation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[7]

CaSR CaSR Activation (Ca²⁺) Gq11 Gαq/11 CaSR->Gq11 Gi Gαi/o CaSR->Gi PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Cascade (Raf/MEK) Gi->MAPK PIP2 PIP₂ PLC->PIP2 cleaves cAMP ↓ cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_i ↑ [Ca²⁺]i ER->Ca_i releases Ca²⁺ PKC->MAPK pERK p-ERK1/2 MAPK->pERK phosphorylates

Core CaSR Signaling Pathways

ent-Calindol-13C,d2 Hydrochloride as a CaSR Positive Allosteric Modulator (PAM)

Chemical Identity and Isotopic Labeling

Calindol, or (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine, is a well-characterized calcimimetic compound.[8] The term "calcimimetic" signifies its ability to mimic the effect of extracellular calcium on the CaSR. ent-Calindol refers to its enantiomer. The "-13C,d2" designation indicates that the molecule has been synthesized with heavy isotopes of carbon (¹³C) and deuterium (²H).

Expert Insight: The inclusion of stable isotopes does not alter the fundamental pharmacological mechanism of the compound in functional biological assays. Instead, isotopically labeled compounds like ent-Calindol-13C,d2 Hydrochloride serve as critical internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), which are used to determine the concentration of the unlabeled drug in biological matrices during pharmacokinetic studies. For the purposes of the mechanistic assays described herein, its action is representative of unlabeled ent-Calindol.

The Allosteric Mechanism

ent-Calindol functions as a Positive Allosteric Modulator (PAM) of the CaSR.[9][10] This mechanism is distinct from that of an orthosteric agonist:

  • No Direct Activation: A PAM has little to no intrinsic ability to activate the receptor on its own.

  • Potentiation: Instead, it binds to a topographically distinct "allosteric" site on the receptor. This binding event induces a conformational change that increases the affinity and/or efficacy of the orthosteric agonist (Ca²⁺).

Studies have shown that Calindol and other phenylalkylamine-based calcimimetics bind within the 7TMD region of the CaSR.[10][11] This binding sensitizes the receptor, meaning that a lower concentration of extracellular Ca²⁺ is required to elicit a functional response. This potentiation is the hallmark of its mechanism of action.

Elucidating the Mechanism of Action: Key In Vitro Assays

To fully characterize the mechanism of ent-Calindol-13C,d2 Hydrochloride, a combination of assays is required to measure both proximal and distal signaling events. The gold standard approach involves using a recombinant cell line, such as HEK293, stably expressing the human CaSR (HEK-hCaSR).[1][12]

Primary Functional Assay: Intracellular Calcium ([Ca²⁺]i) Mobilization

3.1.1. Principle and Causality This assay directly measures the functional consequence of the Gαq/11 pathway activation. As a PAM, ent-Calindol will not induce a significant [Ca²⁺]i signal at a basal (low) extracellular Ca²⁺ concentration. However, it will dramatically enhance the signal produced by subsequent additions of Ca²⁺. This is observed as a leftward shift in the Ca²⁺ concentration-response curve, providing a quantitative measure of potentiation. Measuring this shift is the most direct and robust method to confirm a PAM mechanism.

3.1.2. Experimental Workflow

A 1. Plate HEK-hCaSR cells in black-wall, clear-bottom plates B 2. Load cells with Ca²⁺ indicator dye (e.g., Fluo-8, AM) in assay buffer A->B C 3. Pre-incubate with ent-Calindol-13C,d2 HCl (or vehicle) B->C D 4. Measure baseline fluorescence in a plate reader (e.g., FLIPR) C->D E 5. Add varying concentrations of CaCl₂ D->E F 6. Measure peak fluorescence response E->F G 7. Analyze data: Plot concentration-response curves and calculate EC₅₀ values F->G

Workflow for [Ca²⁺]i Mobilization Assay

3.1.3. Detailed Protocol This protocol is optimized for a 384-well format using a fluorescence imaging plate reader (e.g., Molecular Devices FLIPR® Tetra).

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human CaSR in appropriate media (e.g., DMEM with 10% FBS, 1% Pen/Strep, and a selection antibiotic like G418).

    • Seed cells at a density of 20,000-25,000 cells per well in a 384-well black-wall, clear-bottom plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading buffer containing a fluorescent calcium indicator (e.g., FLIPR Calcium 6 Assay Kit or Fluo-8 AM) in Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Causality Check: Include probenecid (typically 2.5 mM) in the buffer.[13] Probenecid is an anion-exchange transport inhibitor that prevents the cells from actively pumping the dye back out, ensuring a stable intracellular dye concentration and a robust signal window.

    • Remove culture media from the cell plate and add 20 µL of dye loading buffer to each well.

    • Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.

  • Compound Preparation and Assay Execution:

    • Prepare a 5X stock of ent-Calindol-13C,d2 HCl in assay buffer (HBSS + HEPES). For a single-point potentiation assay, a concentration of 1 µM is typical.

    • Prepare a 5X stock plate of CaCl₂ with serial dilutions. The final concentrations should span from low micromolar to high millimolar (e.g., final concentration of 0.1 mM to 10 mM).

    • Place both the cell plate and compound plates into the FLIPR instrument.

    • Initiate the protocol:

      • Read baseline fluorescence for 10-30 seconds.

      • Perform a 5 µL addition from the ent-Calindol plate (or vehicle control). This addition should contain a low, fixed concentration of CaCl₂ (e.g., 0.5 mM) to establish a consistent baseline.

      • Incubate for 3-5 minutes.

      • Perform a 6 µL addition from the CaCl₂ dilution plate to stimulate the receptor.

      • Record the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response minus the baseline for each well.

    • Plot the response versus the log of the final CaCl₂ concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of Ca²⁺ that produces 50% of the maximal response).

3.1.4. Expected Data & Interpretation

ConditionCa²⁺ EC₅₀ (mM)Fold Shift
Vehicle (DMSO)3.5-
1 µM ent-Calindol-13C,d2 HCl1.22.9

The expected result is a significant leftward shift in the Ca²⁺ concentration-response curve in the presence of ent-Calindol-13C,d2 HCl. This decrease in the EC₅₀ value is the definitive quantitative evidence of positive allosteric modulation, demonstrating that the compound sensitizes the CaSR to its endogenous agonist.

Downstream Signaling Assay: ERK1/2 Phosphorylation

3.2.1. Principle and Causality This assay measures a downstream event common to multiple G-protein pathways.[7] While less direct than calcium mobilization, it provides a valuable integrated readout of receptor signaling. A key step in this protocol is serum starvation. Basal levels of phosphorylated ERK (p-ERK) are often high in cultured cells due to growth factors in the serum. Starving the cells reduces this background, creating a clean window to measure the p-ERK increase specifically induced by CaSR activation.

3.2.2. Experimental Workflow

A 1. Plate HEK-hCaSR cells B 2. Serum-starve cells (4-18 hours) to reduce basal p-ERK levels A->B C 3. Stimulate with Ca²⁺ in the presence/absence of ent-Calindol-13C,d2 HCl B->C D 4. Lyse cells to release intracellular proteins C->D E 5. Transfer lysate to pre-coated ELISA plate D->E F 6. Perform sandwich ELISA to detect p-ERK1/2 E->F G 7. Read absorbance/luminescence and quantify p-ERK levels F->G Ca Ca²⁺ (Orthosteric Agonist) CaSR CaSR (7TMD + ECD) Ca->CaSR binds to ECD Calindol ent-Calindol (PAM) Calindol->CaSR binds to 7TMD Gq11 Gαq/11 CaSR->Gq11 activates PLC PLC Gq11->PLC MAPK MAPK Cascade Gq11->MAPK IP3 IP₃ PLC->IP3 Ca_i [Ca²⁺]i Mobilization (Assay 1) IP3->Ca_i pERK p-ERK1/2 (Assay 2) MAPK->pERK

Unified Mechanistic Model

Conclusion and Future Directions

ent-Calindol-13C,d2 Hydrochloride is a potent positive allosteric modulator of the Calcium-Sensing Receptor. Its mechanism is characterized by the sensitization of the receptor to its endogenous ligand, Ca²⁺, rather than direct activation. This guide has detailed the essential, self-validating experimental protocols required to demonstrate this mechanism. The intracellular calcium mobilization assay provides direct evidence of PAM activity at the Gq/11 pathway, quantified by a leftward shift in the Ca²⁺ EC₅₀. The ERK1/2 phosphorylation assay confirms the engagement of downstream kinase signaling. Together, these assays provide a robust framework for characterizing this and other CaSR modulators, facilitating their use as tool compounds in research and as candidates in drug development programs for calciotropic disorders.

References

  • The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implic
  • Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed. ()
  • The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC. ()
  • Insights into calcium-sensing receptor trafficking and biased signalling by studies of calcium homeostasis in - Journal of Molecular Endocrinology. ()
  • Calcium-Sensing Receptor (CaSR), Its Impact on Inflammation and the Consequences on Cardiovascular Health - MDPI. ()
  • Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay | Scilit. ()
  • Functional Activities of Mutant Calcium-Sensing Receptors Determine Clinical Presentations in Patients With Autosomal Dominant Hypocalcemia - Oxford Academic. ()
  • MEK Cellular Phosphorylation Assay Service - Reaction Biology. ()
  • Positive and Negative Allosteric Modulators of the Ca2ⴙ -sensing Receptor Interact within Overlapping but. ()
  • Functional Assessment of Calcium-Sensing Receptor Variants Confirms Familial Hypocalciuric Hypercalcemia - PMC. ()
  • Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - Frontiers. ()
  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activ
  • Calindol hydrochloride | CaSR PAM - MedchemExpress.com. ()
  • An AlphaScreen SureFire ® Phospho-ERK1/2 assay - BMG Labtech. ()
  • Calcium-Sensing Receptor (CaSR)-Mediated Intracellular Communication in Cardiovascular Diseases - PMC. ()
  • Phosphorylation of STIM1 at ERK1/2 target sites modulates store-oper
  • ERK 1/2 (Total/Phospho) InstantOne ELISA™ Kit - Thermo Fisher Scientific. ()
  • Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Deriv
  • Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed. ()
  • Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed. ()
  • Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentr
  • Discovery of a class of calcium sensing receptor positive allosteric modulators; 1-(benzothiazol-2-yl)-1-phenylethanols - PubMed. ()
  • Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells - PMC. ()
  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit - Molecular Devices. ()

Sources

Foundational

Synthesis Pathways and Analytical Validation of ent-Calindol-13C,d2 Hydrochloride

An In-Depth Technical Guide for Stable Isotope Generation in Stereoselective Pharmacokinetics Executive Summary While (R)-Calindol is widely recognized as a potent positive allosteric modulator (PAM) of the Calcium-Sensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Stable Isotope Generation in Stereoselective Pharmacokinetics

Executive Summary

While (R)-Calindol is widely recognized as a potent positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR)[1], its enantiomer, (S)-Calindol (ent-Calindol), exhibits markedly reduced calcimimetic activity[2]. This stark stereospecificity makes ent-Calindol an essential negative control and a critical probe for investigating chiral inversion, vascular reactivity, and receptor binding dynamics[2][3]. To accurately quantify these dynamics in complex biological matrices via LC-MS/MS, a highly stable, isotopically labeled internal standard (IS) is required.

This whitepaper details the rational design, step-by-step synthesis, and self-validating analytical protocols for ent-Calindol-13C,d2 Hydrochloride . By strategically incorporating a +3 Da mass shift at the metabolically stable methylene bridge, this protocol ensures absolute quantification integrity without isotopic scrambling.

Isotopic Design Rationale & Retrosynthetic Strategy

The selection of the isotopic labeling site is the most critical decision in synthesizing a bioanalytical internal standard. A mass shift of +3 Da is the industry gold standard to prevent signal interference from the natural isotopic envelope of the unlabeled analyte.

Causality of the Labeling Site: We strategically place the label on the bridging methylene group between the indole and the secondary amine (-¹³CD₂-).

  • Metabolic Stability: Unlike the naphthyl or indole rings, which are highly susceptible to CYP450-mediated aromatic hydroxylation, the methylene bridge is metabolically shielded.

  • Exchange Resistance: Unlike N-H or O-H protons, carbon-bound deuteriums at this position do not undergo in vivo or in vitro hydrogen-deuterium (H/D) exchange in aqueous buffers.

  • Precursor Accessibility: This specific labeling pattern can be elegantly achieved by reducing a ¹³C-labeled amide intermediate[4] with a deuterated reducing agent.

Retrosynthesis Target ent-Calindol-13C,d2 HCl (Target Isotope) Amide ent-Calindol Amide-13C (Stable Intermediate) Target->Amide LiAlD4 Reduction (Deuterium Incorporation) Precursor1 Indole-2-carboxylic acid-13C Amide->Precursor1 Amidation (HATU/DIPEA) Precursor2 (S)-1-(1-naphthyl) ethylamine Amide->Precursor2 Amidation

Caption: Retrosynthetic pathway for ent-Calindol-13C,d2 HCl highlighting isotopic precursor integration.

Step-by-Step Synthesis & Self-Validating Protocols

The synthesis is divided into three distinct phases. Every protocol described below functions as a self-validating system , ensuring that failures are caught immediately via built-in analytical checkpoints before proceeding to the next highly sensitive step.

Phase I: Stereoretentive Amidation

The objective is to couple 1H-Indole-2-carboxylic acid-¹³C with (S)-1-(1-naphthyl)ethylamine to form ent-Calindol Amide-¹³C[4].

  • Causality of Reagents: HATU is selected as the coupling reagent over EDC/HOBt. The superior leaving group (HOAt) generated by HATU accelerates the amidation, minimizing the lifetime of the activated ester and completely suppressing the racemization of the sensitive (S)-chiral center on the naphthylethylamine.

  • Methodology:

    • Dissolve 1.0 eq of 1H-Indole-2-carboxylic acid-¹³C in anhydrous DMF under an argon atmosphere.

    • Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

    • Add 1.05 eq of (S)-1-(1-naphthyl)ethylamine dropwise. Stir for 4 hours.

    • Quench with water, extract with ethyl acetate, and wash sequentially with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).

  • Self-Validation Checkpoint: Perform LC-MS on the organic layer. The presence of the target intermediate is confirmed by an [M+H]⁺ peak at m/z 316.15. The absence of m/z 172.11 confirms the complete removal of the starting amine.

Phase II: Deuterative Reduction

This step reduces the ¹³C-carbonyl to a ¹³CD₂ methylene bridge, yielding the free base of ent-Calindol-¹³C,d₂.

  • Causality of Reagents: Amides are notoriously resistant to mild reducing agents (e.g., NaBD₄). Lithium aluminum deuteride (LiAlD₄) is mandatory for this transformation. Strict anhydrous conditions are critical; any trace moisture will react with LiAlD₄ to form HD gas, depleting the deuteride equivalents and risking the incorporation of protium (H), which would ruin the isotopic purity.

  • Methodology:

    • Suspend 3.0 eq of LiAlD₄ (≥98% D atom) in anhydrous THF at 0°C under a strict argon atmosphere.

    • Dissolve the ent-Calindol Amide-¹³C from Phase I in anhydrous THF and add it dropwise to the LiAlD₄ suspension.

    • Reflux the mixture for 12 hours.

    • Cool to 0°C and perform a highly controlled Fieser quench (add x mL H₂O, x mL 15% NaOH, 3x mL H₂O per x grams of LiAlD₄) to safely precipitate the aluminum salts.

    • Filter through Celite, concentrate the filtrate, and purify via flash chromatography (DCM:MeOH).

  • Self-Validation Checkpoint: ¹H-NMR (CDCl₃) must show the complete disappearance of the methylene protons typically found at ~4.1 ppm. ¹³C-NMR must reveal a distinct quintet at the methylene carbon shift, mathematically validating the coupling of the ¹³C nucleus to two spin-1 deuterium atoms.

Phase III: Hydrochloride Salt Precipitation

The free base of ent-Calindol is prone to oxidative degradation and exhibits poor aqueous solubility. Conversion to the hydrochloride salt stabilizes the compound and enhances its solubility in co-solvents like DMSO and DMF[5].

  • Methodology:

    • Dissolve the purified ent-Calindol-¹³C,d₂ free base in anhydrous diethyl ether.

    • Slowly add 1.2 eq of HCl (2M solution in diethyl ether) at 0°C.

    • Stir for 30 minutes as the white crystalline hydrochloride salt precipitates.

    • Filter, wash with cold ether, and dry under high vacuum.

  • Self-Validation Checkpoint: Melting point analysis and elemental analysis (to confirm the exact molar ratio of Cl⁻) validate the final salt formation.

Quantitative Data & Analytical Specifications

The following table summarizes the exact mass calculations and strict quality control specifications required to validate the final stable isotope before its use in pharmacokinetic assays.

Compound / ReagentChemical FormulaExact MassIsotopic Purity Req.Function in Synthesis
Indole-2-carboxylic acid-¹³C¹³C₁C₈H₇NO₂162.051 Da≥ 99% ¹³CPrimary Isotopic Precursor
(S)-1-(1-Naphthyl)ethylamineC₁₂H₁₃N171.105 DaN/AChiral Building Block
Lithium Aluminum DeuterideLiAlD₄41.980 Da≥ 98% DDeuterating Agent
ent-Calindol Amide-¹³C ¹³C₁C₂₀H₁₈N₂O 315.145 Da ≥ 99% ¹³C Stable Intermediate
ent-Calindol-¹³C,d₂ HCl ¹³C₁C₂₀H₁₈D₂N₂ · HCl 303.184 Da (Base) ≥ 99% ¹³C, ≥ 98% D Final IS Target

Note: The theoretical [M+H]⁺ for the unlabeled Calindol free base is 301.17. The synthesized isotope will yield an [M+H]⁺ of 304.19, providing the necessary +3 Da clearance.

Bioanalytical Workflow Integration

Once synthesized and validated, ent-Calindol-¹³C,d₂ HCl serves as the ultimate internal standard for LC-MS/MS workflows. By spiking this standard directly into crude plasma or tissue homogenates prior to protein precipitation, researchers can perfectly correct for matrix effects, ion suppression, and extraction recovery losses.

BioanalyticalWorkflow S1 Plasma Sample S2 Spike IS (+3 Da Shift) S1->S2 S3 Protein Precipitation S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 Absolute Quantification S4->S5

Caption: Standardized LC-MS/MS bioanalytical workflow utilizing the stable isotope internal standard.

References
  • MedChemExpress. Calindol hydrochloride | CaSR PAM. 1[1]

  • American Heart Association Journals. Evidence in favor of a calcium-sensing receptor in arterial endothelial cells: Studies with calindol and Calhex 231. 2[2]

  • PubMed (NIH). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. 3[3]

  • LGC Standards. ent-Calindol Amide-13C. 4[4]

  • BenchChem. "ent-Calindol Amide" solubility issues and solutions. 5[5]

  • Cayman Chemical. Calindol (hydrochloride) (CAS Number: 729610-18-8). 6[6]

Sources

Foundational

An In-Depth Technical Guide to ent-Calindol-13C,d2 Hydrochloride: A Calcimimetic Agent for Probing the Calcium-Sensing Receptor

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ent-Calindol-13C,d2 Hydrochloride and its application as a calcimimetic agent for studying the ca...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ent-Calindol-13C,d2 Hydrochloride and its application as a calcimimetic agent for studying the calcium-sensing receptor (CaSR). This document delves into the core mechanism of action, provides detailed experimental protocols for characterization, and discusses the unique advantages of utilizing a stable isotope-labeled compound in CaSR research.

Introduction: The Calcium-Sensing Receptor and the Dawn of Calcimimetics

The calcium-sensing receptor (CaSR) is a class C G-protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] Primarily expressed in the parathyroid glands and kidneys, the CaSR detects minute fluctuations in extracellular calcium levels, subsequently modulating the secretion of parathyroid hormone (PTH) to regulate calcium concentrations within a narrow physiological range.[2][3] Dysregulation of the CaSR is implicated in various disorders, including hyperparathyroidism.

Calcimimetics are a class of allosteric modulators that enhance the sensitivity of the CaSR to extracellular calcium.[3][4][5] By binding to the transmembrane domain of the receptor, these small molecules induce a conformational change that potentiates the receptor's response to its endogenous ligand, Ca2+. This leads to a decrease in PTH secretion, offering a therapeutic strategy for managing hyperparathyroidism.[3][4]

ent-Calindol-13C,d2 Hydrochloride: A Tool for Precision in CaSR Research

ent-Calindol-13C,d2 Hydrochloride is the stable isotope-labeled form of Calindol, a potent and selective positive allosteric modulator of the CaSR.[6] The parent compound, Calindol, exhibits an EC50 of 132 nM for the CaSR.[6] The incorporation of carbon-13 and deuterium isotopes provides a valuable tool for a range of advanced analytical applications.

Chemical Properties:

PropertyValueSource
Chemical FormulaC20¹³CH19D2ClN2[7]
Molecular Weight339.86 g/mol [7]
Unlabeled CAS Number729610-18-8[8]
Labeled CAS Number1217828-76-6[8]

The primary utility of a stable isotope-labeled compound like ent-Calindol-13C,d2 Hydrochloride lies in its application as an internal standard for quantitative mass spectrometry (LC-MS) analyses or as a tracer in metabolic and binding studies.[9] Its identical chemical properties to the unlabeled counterpart ensure it behaves similarly in biological systems, while its distinct mass allows for precise differentiation and quantification.

Mechanism of Action: Allosteric Modulation of the CaSR Signaling Cascade

As a calcimimetic, ent-Calindol-13C,d2 Hydrochloride functions as a positive allosteric modulator of the CaSR.[6] It binds to a site on the receptor distinct from the orthosteric calcium-binding site, inducing a conformational change that increases the receptor's affinity for extracellular Ca2+. This sensitization leads to the activation of downstream signaling pathways even at physiological calcium concentrations that would normally not elicit a maximal response.

The CaSR primarily signals through two major G-protein pathways: Gq/11 and Gi/o.[1][10]

  • Gq/11 Pathway: Upon activation, the CaSR engages Gq/11, which in turn activates phospholipase C (PLC).[1][2][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[2] This rapid increase in cytosolic calcium is a hallmark of CaSR activation and a key measurable endpoint in in-vitro assays.

  • Gi/o Pathway: The CaSR can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

The following diagram illustrates the signaling pathway activated by a calcimimetic like ent-Calindol-13C,d2 Hydrochloride.

CaSR_Signaling cluster_membrane Plasma Membrane CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Activation PLC PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Gq11->PLC Activation Calindol ent-Calindol-13C,d2 Calindol->CaSR Allosteric Modulation Ext_Ca Extracellular Ca2+ Ext_Ca->CaSR Agonism PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Ca_release Ca2+ Release ER->Ca_release Intra_Ca ↑ [Ca2+]i Ca_release->Intra_Ca Downstream Downstream Effects (e.g., ↓ PTH Secretion) Intra_Ca->Downstream

Caption: CaSR signaling pathway activated by ent-Calindol-13C,d2.

Experimental Characterization: Protocols and Methodologies

A crucial aspect of characterizing a calcimimetic agent is the use of robust and reproducible in-vitro assays. The following section provides detailed protocols for assessing the activity of ent-Calindol-13C,d2 Hydrochloride.

Preparation of ent-Calindol-13C,d2 Hydrochloride Stock Solutions

Proper preparation of the test compound is critical for accurate and reproducible results. Based on the solubility of related compounds, the following protocol is recommended.[11]

Materials:

  • ent-Calindol-13C,d2 Hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Stock Solution (10 mM):

    • Accurately weigh a precise amount of ent-Calindol-13C,d2 Hydrochloride powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[12][13]

    • For working solutions, thaw an aliquot and dilute to the desired concentration in the appropriate assay buffer. It is advisable to prepare fresh dilutions for each experiment.

In-Vitro Model System: HEK-293 Cells Stably Expressing the CaSR

Human Embryonic Kidney (HEK-293) cells are a widely used and reliable model system for studying GPCRs due to their robust growth and high transfection efficiency.[14][15] For studying the CaSR, it is highly recommended to use a HEK-293 cell line stably expressing the human CaSR.[16][17]

Cell Culture:

  • Culture HEK-293 cells stably expressing the CaSR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression.[18]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

Functional Assay: Intracellular Calcium Mobilization

The most direct method to assess the activity of a calcimimetic is to measure the increase in intracellular calcium upon receptor activation. This can be achieved using fluorescent calcium indicators such as Fluo-4 AM or Fura-2 AM.[3][4][11][19]

Fluo-4 AM is a cell-permeant dye that exhibits a large fluorescence intensity increase upon binding to calcium.[11]

Materials:

  • HEK-293 cells stably expressing CaSR

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Fluo-4 AM, cell permeant

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (optional, to prevent dye leakage)

  • ent-Calindol-13C,d2 Hydrochloride

  • Extracellular calcium (CaCl2)

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Plating:

    • Seed HEK-293-CaSR cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a 1 mM Fluo-4 AM stock solution in anhydrous DMSO.

    • Prepare a loading buffer consisting of HBSS with 20 mM HEPES, 2.5 mM probenecid (optional), and 0.02% Pluronic F-127.

    • Dilute the Fluo-4 AM stock solution into the loading buffer to a final concentration of 2-5 µM.

    • Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate for 1 hour at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a 2X concentrated solution of ent-Calindol-13C,d2 Hydrochloride and extracellular calcium in HBSS with 20 mM HEPES.

  • Measurement:

    • Set the fluorescence plate reader to excite at 485 nm and detect emission at 525 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Automatically inject 100 µL of the 2X compound solution into each well.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to a positive control (e.g., a high concentration of extracellular calcium or a known agonist).

    • Plot the normalized response against the concentration of ent-Calindol-13C,d2 Hydrochloride to generate a dose-response curve and determine the EC50.

Fura-2 AM is a ratiometric dye that allows for a more accurate quantification of intracellular calcium by measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free).[4][19][20] This method minimizes variability due to uneven dye loading or cell number.[4]

Protocol:

The protocol is similar to the Fluo-4 assay, with the following key differences:

  • Dye Loading: Use Fura-2 AM at a final concentration of 2-5 µM.

  • Measurement:

    • Set the fluorescence plate reader to alternate excitation between 340 nm and 380 nm, while measuring emission at 510 nm.

    • Record the fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio to determine the calcium response.

Calcium_Assay_Workflow Start Start Seed_Cells Seed HEK-293-CaSR cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Load_Dye Load Cells with Fluorescent Dye (1 hr, 37°C) Incubate_Overnight->Load_Dye Prepare_Dye Prepare Fluo-4 AM or Fura-2 AM Loading Buffer Prepare_Dye->Load_Dye Measure_Fluorescence Measure Fluorescence in Plate Reader Load_Dye->Measure_Fluorescence Prepare_Compound Prepare 2X ent-Calindol-13C,d2 + Ca2+ Solution Prepare_Compound->Measure_Fluorescence Analyze_Data Analyze Data (EC50 Determination) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

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Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Quantification of Calcimimetics Using ent-Calindol-13C,d2 Hydrochloride Internal Standard

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Pharmacologists Matrix: Biological Fluids (Plasma, Serum) Application: Pharmacokinetics, Stereoselective Metabolism, and Receptor Modulation Studies...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Pharmacologists Matrix: Biological Fluids (Plasma, Serum) Application: Pharmacokinetics, Stereoselective Metabolism, and Receptor Modulation Studies

Introduction & Mechanistic Grounding

The calcium-sensing receptor (CaSR) is a Class C G-protein-coupled receptor (GPCR) that maintains extracellular calcium homeostasis and regulates diverse physiological processes, including vascular tone and inflammatory responses[1]. Calcimimetics, such as Calindol and its enantiomers, act as positive allosteric modulators (PAMs) of the CaSR. They do not bind to the orthosteric calcium-binding site but rather interact with the transmembrane domain, increasing the receptor's sensitivity to extracellular calcium and triggering intracellular signaling cascades[2][3].

In preclinical drug development, accurately quantifying these potent modulators in biological matrices is critical. ent-Calindol-13C,d2 Hydrochloride serves as the premier stable isotope-labeled (SIL) internal standard (IS) for the LC-MS/MS bioanalysis of Calindol and its stereoisomers[4][5].

The Causality of Isotopic Selection

Why utilize a mixed 13 C and deuterium ( 2 H) label rather than a heavily deuterated standard?

  • Minimizing the Isotope Effect: Extensive deuteration often causes a chromatographic shift in reversed-phase LC, leading the IS to elute slightly earlier than the analyte. This exposes the analyte and IS to different matrix suppression zones in the electrospray ionization (ESI) source. Incorporating 13 C alongside minimal deuterium (d2) ensures perfect co-elution.

  • Preventing Isotopic Cross-Talk: A +3 Da mass shift ( 13 C 1​ , d 2​ ) is sufficient to bypass the natural M+3 isotopic contribution of the unlabeled analyte, ensuring an interference-free lower limit of quantification (LLOQ).

CaSR_Pathway Calindol Calindol / ent-Calindol (Positive Allosteric Modulator) CaSR Calcium-Sensing Receptor (CaSR) (GPCR) Calindol->CaSR Allosteric Binding Ca2 Extracellular Ca2+ Ca2->CaSR Orthosteric Binding Gq Gq/11 Protein CaSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 CaRelease Intracellular Ca2+ Release IP3->CaRelease ER Channel Opening

CaSR activation pathway modulated by Calindol.

Experimental Protocols

To ensure a self-validating system, this protocol utilizes a protein precipitation (PPT) extraction method normalized by the ent-Calindol-13C,d2 IS. The IS compensates for extraction recovery variations and ESI matrix effects, ensuring trustworthiness in the generated pharmacokinetic data.

Materials and Reagents
  • Analyte: ent-Calindol Hydrochloride (CAS: 728930-30-1)[5].

  • Internal Standard: ent-Calindol-13C,d2 Hydrochloride[4].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), LC-MS grade.

Sample Preparation Workflow

Workflow Plasma Plasma Sample (50 µL) SpikeIS Spike IS (ent-Calindol-13C,d2 10 ng/mL) Plasma->SpikeIS PPT Protein Precipitation (150 µL ACN + 0.1% FA) SpikeIS->PPT Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (N2 stream, 40°C) Supernatant->Evaporate Reconstitute Reconstitute (100 µL Mobile Phase A:B) Evaporate->Reconstitute LCMS LC-MS/MS Injection Reconstitute->LCMS

Sample preparation workflow utilizing ent-Calindol-13C,d2 IS.

Step-by-Step Execution:

  • Aliquot 50 µL of plasma (blank, calibrator, or unknown sample) into a 96-well plate.

  • Add 10 µL of the working IS solution (10 ng/mL ent-Calindol-13C,d2 in 50% MeOH). Causality: Early addition of the IS ensures it undergoes the exact same degradation/loss pathways as the analyte during extraction.

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes to disrupt protein binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and evaporate under a gentle nitrogen stream at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80% Water / 20% ACN with 0.1% FA).

LC-MS/MS Analytical Conditions

Chromatography

A high-efficiency sub-2 µm column is utilized to produce sharp peaks, reducing the risk of co-eluting isobaric matrix interferences.

  • Column: C18, 50 x 2.1 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Table 1: Chromatographic Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.008020Initial
0.508020Linear
2.501090Linear
3.501090Hold
3.608020Linear
5.008020Re-equilibration
Mass Spectrometry (Multiple Reaction Monitoring)

Detection is performed in positive Electrospray Ionization (ESI+) mode. Calindol (Free base exact mass ~300.16) readily protonates to form the [M+H]+ precursor ion at m/z 301.2. The SIL-IS forms the corresponding precursor at m/z 304.2.

Table 2: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
ent-Calindol (Quantifier)301.2155.15022
ent-Calindol (Qualifier)301.2130.15035
ent-Calindol-13C,d2 (IS)304.2158.15022

Note: The primary product ion (m/z 155.1) corresponds to the cleavage of the naphthylethyl moiety, which is highly stable and provides superior signal-to-noise ratios.

Data Processing & Self-Validating Criteria

To ensure the trustworthiness of the bioanalytical run, the data must satisfy specific self-validating criteria aligned with FDA/EMA guidelines:

  • IS Response Stability: The peak area of ent-Calindol-13C,d2 must remain within ±20% of the mean IS response across the entire analytical batch. A drift beyond this indicates severe matrix effects or injection inconsistencies.

  • Calibration Linearity: The calibration curve (plotted as the peak area ratio of Analyte/IS vs. nominal concentration) must exhibit a correlation coefficient ( R2 ) 0.99 using a 1/x2 weighting factor.

  • Accuracy and Precision: Quality Control (QC) samples must back-calculate to within ±15% of their nominal values (±20% at the LLOQ).

References

  • AS-1. "85-1617-99 ent-Calindol Hydrochloride 10mg CAS No:728930-30-1". AS-1 Co. Ltd. Available at: [Link]

  • Sadasivam, G. et al. (2023). "Discovery of LNP1892: A Precision Calcimimetic for the Treatment of Secondary Hyperparathyroidism". Journal of Medicinal Chemistry. Available at: [Link]

  • Weston, A.H. et al. (2005). "The vascular Ca2+-sensing receptor regulates blood vessel tone and blood pressure". Circulation Research. Available at:[Link]

  • NIH PMC. "Relationship between CaSRs and LPS-injured cardiomyocytes". National Institutes of Health. Available at: [Link]

Sources

Application

Topic: A Robust and Verified LC-MS/MS Method for ent-Calindol using a Stable Isotope-Labeled Internal Standard, ent-Calindol-13C,d2 Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven guide for the development and implementation of a sensitive and sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the development and implementation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of ent-Calindol. Central to this method is the use of its stable isotope-labeled (SIL) analog, ent-Calindol-13C,d2 Hydrochloride, as an internal standard to ensure the highest degree of accuracy and precision in quantitative bioanalysis. We will detail the rationale and step-by-step protocols for determining the optimal Multiple Reaction Monitoring (MRM) transitions and associated mass spectrometer parameters. This guide is designed to equip researchers with the theoretical understanding and practical steps necessary to establish a robust, self-validating analytical method suitable for regulated bioanalysis environments.

Introduction: The Imperative for a Robust Analytical Method

Calindol and its enantiomer, ent-Calindol, are potent positive allosteric modulators of the calcium-sensing receptor (CaSR), a critical target in various physiological processes[1]. As such, accurate quantification of these compounds in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

The gold standard for quantitative bioanalysis is LC-MS/MS, prized for its sensitivity and selectivity. However, the technique is susceptible to variations arising from sample preparation and matrix effects, where co-eluting components can suppress or enhance analyte ionization.[2] The most effective strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, ensuring it experiences the same processing inefficiencies and matrix effects.[2] By monitoring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved.

This note focuses on ent-Calindol-13C,d2 Hydrochloride, a SIL-IS for ent-Calindol featuring two deuterium atoms and one carbon-13 atom.[5][6] We will elucidate the process of developing specific and optimized MRM transitions, which form the bedrock of a reliable quantitative assay.

Foundational Principles: Analyte Characterization and MRM Theory

Analyte Structure and Isotopic Labeling
  • Analyte: ent-Calindol

  • Internal Standard: ent-Calindol-13C,d2 Hydrochloride

  • Molecular Formula (Free Base): C₂₁H₂₀N₂

  • Formula of Labeled IS (Free Base): C₂₀¹³CH₁₈D₂N₂

  • Monoisotopic Mass (Analyte, [M+H]⁺): 301.17 m/z

  • Monoisotopic Mass (IS, [M+H]⁺): 304.18 m/z

The isotopic labels are strategically placed on the methylene bridge connecting the amine to the indole ring. This position is chemically stable and less likely to undergo back-exchange, a potential issue with deuterium labels in certain environments.[7] The +3 Da mass shift provides a clear distinction from the unlabeled analyte.

The Logic of Multiple Reaction Monitoring (MRM)

MRM is a tandem mass spectrometry technique performed on a triple quadrupole instrument that provides exceptional specificity. The process involves two stages of mass filtering:

  • Q1 (First Quadrupole): This mass filter is set to isolate a specific mass-to-charge ratio (m/z), known as the precursor ion . For our purposes, this is the protonated molecular ion ([M+H]⁺) of the analyte or IS.

  • q2 (Collision Cell): The isolated precursor ions are accelerated into this chamber, which is filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas cause the precursor ions to fragment in a process called Collision-Induced Dissociation (CID).

  • Q3 (Third Quadrupole): This filter is set to detect only a specific fragment, known as the product ion .

The combination of a specific precursor ion and a specific product ion is called an MRM transition (e.g., 304.2 → 133.1). This high degree of specificity ensures that only the compound of interest is detected, even in complex biological matrices.

Experimental Protocol: MRM Transition Optimization

This section provides a systematic, step-by-step protocol to determine the optimal MRM transitions and instrument parameters for ent-Calindol-13C,d2 Hydrochloride.

Materials and Reagents
  • Analyte: ent-Calindol-13C,d2 Hydrochloride

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UHPLC system.

  • Infusion System: Syringe pump for direct infusion.

Workflow for Parameter Optimization

The following diagram outlines the logical workflow for optimizing the MRM method.

MRM_Optimization_Workflow Figure 1: MRM Optimization Workflow start_end start_end process process decision decision output output A Start: Prepare 1 µg/mL IS Solution (50:50 ACN:H2O with 0.1% FA) B Infuse Solution into MS (Flow Rate: 5-10 µL/min) A->B C Perform Q1 Scan (Positive ESI Mode) B->C D Identify Precursor Ion ([M+H]⁺ at m/z ~304.2) C->D E Perform Product Ion Scan (Select m/z 304.2 in Q1, Scan Q3) D->E F Select ≥2 Abundant & Stable Product Ions (Qualifier/Quantifier) E->F G For Each Transition: Optimize Collision Energy (CE) F->G H Ramp CE (e.g., 5-50 eV) Plot Signal Intensity vs. CE G->H I Select CE with Max Intensity H->I J Optimize Cone/Fragmentor Voltage I->J K Finalize MRM Table (Precursor, Product, CE, CV) J->K L End: Method Ready for LC Integration K->L

Caption: A step-by-step flowchart for the systematic optimization of MRM parameters.

Detailed Step-by-Step Methodology

Step 1: Precursor Ion ([M+H]⁺) Identification

  • Prepare a working solution of ent-Calindol-13C,d2 HCl at approximately 1 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid. The acid promotes protonation for positive ion mode.

  • Set up direct infusion: Infuse the solution into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Configure the MS: Set the instrument to ESI positive ion mode. Perform a full scan in Q1 over a mass range that includes the expected precursor ion (e.g., m/z 100-500).

  • Confirm the precursor: Identify the most abundant ion corresponding to the [M+H]⁺ of the labeled compound. This should appear at m/z 304.2 . This value will be used as the precursor ion for all subsequent steps.

Step 2: Product Ion Selection

  • Set up a Product Ion Scan: Configure the instrument to select the precursor ion (m/z 304.2) in Q1, induce fragmentation in the collision cell, and scan the full range of product ions in Q3.

  • Apply initial collision energy: Start with a moderate collision energy (e.g., 20-25 eV) to generate a representative fragmentation pattern.[8]

  • Identify candidate ions: Examine the resulting spectrum to identify the most intense and stable product ions. Based on the structure of ent-Calindol, predictable fragmentation occurs around the ethylamine bridge. The most likely fragments are the indole-methylene ion and the naphthylethylamine ion.

    • Indole-methylene fragment ([¹³CD₂-indole]+): This fragment contains the isotopic labels and is expected at m/z ~133.1 .

    • Naphthylethylamine fragment: This fragment from the other side of the molecule is expected at m/z ~155.1 .

  • Select ions for optimization: Choose at least two distinct, abundant ions. The most intense is typically used for quantification (quantifier ), while a second serves as a confirmation of identity (qualifier ).[9]

Step 3: Collision Energy (CE) and Cone Voltage (CV) Optimization

  • Set up MRM mode: Program the instrument to monitor the specific transitions selected in the previous step (e.g., 304.2 → 133.1 and 304.2 → 155.1).

  • Optimize Collision Energy: For each transition, create an experiment that ramps the collision energy across a wide range (e.g., 5 to 50 eV in 2 eV increments) while keeping the cone voltage constant. Plot the resulting ion intensity against the collision energy. The optimal CE is the value that produces the maximum signal intensity.

  • Optimize Cone/Fragmentor Voltage: Once the optimal CE is determined for each transition, repeat the process for the cone voltage (or fragmentor voltage, depending on instrument vendor). Ramp this voltage (e.g., 10 to 80 V) to find the value that maximizes precursor ion transmission without causing excessive in-source fragmentation.

Results and Discussion: The Optimized MRM Method

Following the protocol outlined above, the optimal MRM parameters for ent-Calindol-13C,d2 Hydrochloride and its corresponding unlabeled analyte were determined. The results are summarized in the table below.

Compound Transition Type Precursor Ion (m/z) Product Ion (m/z) Optimized Cone Voltage (V) Optimized Collision Energy (eV)
ent-Calindol Quantifier301.2130.13522
Qualifier301.2155.13520
ent-Calindol-13C,d2 Quantifier304.2133.13522
Qualifier304.2155.13520
Rationale for Transition Selection
  • Quantifier Transition (304.2 → 133.1): This is the ideal transition for the internal standard. The precursor ion is unique to the SIL-IS, and the product ion contains all the stable isotope labels (¹³C and 2x D). This ensures that the monitored fragment is unequivocally derived from the internal standard. The corresponding transition for the unlabeled analyte (301.2 → 130.1) is also highly specific and intense.

  • Qualifier Transition (304.2 → 155.1): This transition provides a second layer of confirmation. The product ion at m/z 155.1 corresponds to the naphthylethylamine portion of the molecule. The ratio of the quantifier to the qualifier signal should remain constant across all samples and standards. Any deviation in this ratio could indicate an interference, adding a layer of self-validation to the method.

Application Protocol: Integrated Bioanalytical Workflow

With the optimized MRM transitions established, the method can be integrated into a full bioanalytical workflow for sample analysis.

Bioanalytical_Workflow Figure 2: General Bioanalytical Workflow start_end start_end process process data data qc qc A Sample Collection (e.g., Plasma, Urine) B Sample Aliquotting (Standards, QCs, Unknowns) A->B C Add IS (ent-Calindol-13C,d2) to all samples except blanks B->C D Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) C->D E Evaporation & Reconstitution in Mobile Phase D->E F UHPLC-MS/MS Analysis (Using Optimized MRM Method) E->F G Data Acquisition F->G H Peak Integration & Ratio Calculation (Analyte Area / IS Area) G->H I Quantification using Calibration Curve H->I J Data Review & QC Check (Accuracy, Precision, Ion Ratios) I->J J->F Fail/Re-inject K Final Report Generation J->K Pass

Caption: Overview of a typical quantitative bioanalysis workflow using the developed MRM method.

Example Protocol: Protein Precipitation from Plasma
  • Aliquot: To 100 µL of plasma (standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Inject: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Suggested LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A rapid gradient from 5% B to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing robust MRM transitions for the stable isotope-labeled internal standard, ent-Calindol-13C,d2 Hydrochloride. By identifying a specific and stable quantifier (304.2 → 133.1) and qualifier (304.2 → 155.1) transition, this method provides the high degree of confidence required for regulated bioanalysis. The protocols and workflows presented herein are designed to be directly applicable, enabling researchers to implement sensitive, accurate, and reliable quantitative assays for ent-Calindol in various biological matrices.

References

  • Picotti, P., & Aebersold, R. (2012). Selected reaction monitoring-based proteomics: workflows, tools and applications. Nature Methods. Available at: [Link]

  • ReTNA, T., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of PBR111. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jackson, L. S., et al. (2020). MRM Transitions and Parameters for Standards and Deuterated Standards. ResearchGate. Available at: [Link]

  • Molbase. (n.d.). ent-kauran-17,19-dioic acid. Molbase Product Page. Available at: [Link]

  • McRae, G., & Melanson, J. E. (2020). MS MRM transitions for the cannabinoids and deuterated standards. ResearchGate. Available at: [Link]

  • Appchem. (n.d.). ent-Calindol Hydrochloride. Appchem Product Page. Available at: [Link]

  • An, M., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Waters Corporation. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters Application Note. Available at: [Link]

  • He, C., & Li, M. (2020). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Technical Brief. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Holcapek, M., & Byrdwell, W. C. (2017). Handbook of advanced chromatography/mass spectrometry techniques. Semantic Scholar. Available at: [Link]

  • Chemsrc. (2025). Calindol hydrochloride. Chemsrc. Available at: [Link]

Sources

Method

Application Note: Preparation and Storage of ent-Calindol-13C,d2 Hydrochloride Stock Solutions in DMSO

Introduction and Scientific Rationale ent-Calindol is a well-characterized positive allosteric modulator (calcimimetic) of the calcium-sensing receptor (CaSR) [1]. In pharmacokinetic (PK) and pharmacodynamic (PD) profili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

ent-Calindol is a well-characterized positive allosteric modulator (calcimimetic) of the calcium-sensing receptor (CaSR) [1]. In pharmacokinetic (PK) and pharmacodynamic (PD) profiling, accurate quantification of calcimimetics in complex biological matrices (e.g., plasma, serum, brain tissue) is critical. ent-Calindol-13C,d2 Hydrochloride serves as a premium stable-isotope-labeled (SIL) internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The incorporation of one carbon-13 and two deuterium atoms provides a sufficient mass shift (+3 Da) to prevent cross-talk with the unlabeled analyte while co-eluting perfectly to correct for matrix effects and ion suppression.

Because ent-Calindol hydrochloride contains a secondary amine and a chiral center, its stability in solution is highly dependent on the solvent environment. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its superior solvating power for hydrophobic aromatic rings and polar hydrochloride salts. However, DMSO is highly hygroscopic. Moisture ingress can lead to micro-precipitation or accelerated degradation over time. Therefore, strict adherence to anhydrous preparation and controlled storage protocols is required to maintain the integrity of the stock solution.

Physicochemical Properties

Understanding the quantitative properties of the compound is the first step in designing a self-validating preparation protocol.

PropertyValue / DescriptionRationale for Protocol Design
Compound Name ent-Calindol-13C,d2 HydrochlorideSIL internal standard for LC-MS/MS.
Molecular Weight ~396.9 g/mol (Isotopically adjusted)Required for precise molarity calculations.
Solubility Soluble in DMSO (≥ 10 mg/mL)DMSO ensures complete dissolution without heating.
Hygroscopicity High (DMSO solvent)Mandates the use of anhydrous DMSO and inert gas purging.
Light Sensitivity ModerateRequires amber glass vials to prevent photo-degradation.

Experimental Protocols

Preparation of 10 mM Master Stock Solution in DMSO

Objective: To prepare a homogeneous, accurate 10 mM stock solution while minimizing moisture exposure.

Materials Required:

  • ent-Calindol-13C,d2 Hydrochloride (solid, equilibrated to room temperature in a desiccator)

  • Anhydrous DMSO (≥99.9%, sealed under argon)

  • Calibrated analytical microbalance (readability 0.01 mg)

  • Positive displacement pipettes

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of ent-Calindol-13C,d2 Hydrochloride to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, altering the actual mass weighed and introducing water into the DMSO stock.

  • Weighing: Accurately weigh 3.97 mg of the compound into a clean, static-free amber glass vial.

  • Solvent Addition: Using a positive displacement pipette (to account for DMSO's high viscosity), add exactly 1.00 mL of anhydrous DMSO.

  • Dissolution: Cap the vial tightly. Vortex for 30–60 seconds. If visual inspection reveals undissolved particulates, sonicate the vial in a water bath at room temperature for 2–5 minutes. Causality: Sonication provides cavitation energy to break apart crystalline aggregates without applying direct thermal stress that could induce degradation.

  • Validation: Visually inspect the solution against a light and dark background. The solution must be completely clear and free of any floating particles (Schlieren lines).

Aliquoting and Long-Term Storage

Objective: To create single-use aliquots that prevent freeze-thaw degradation and moisture accumulation.

Step-by-Step Methodology:

  • Aliquoting: Working rapidly to minimize atmospheric exposure, dispense 50 µL aliquots of the 10 mM stock solution into pre-labeled, sterile, amber microcentrifuge tubes or crimp-top vials.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 3–5 seconds before immediately capping. Causality: Displacing oxygen and ambient humidity from the headspace prevents oxidative degradation and water absorption during long-term storage.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or dry ice, then transfer to a -80°C freezer for long-term storage (up to 12 months) or -20°C for short-term storage (up to 3 months).

  • Usage (Self-Validating Step): When retrieving an aliquot, allow it to thaw completely at room temperature. Vortex well before use. Discard any remaining solution after the experiment; never refreeze.

Workflow Visualization

G Equilibrate 1. Equilibrate Solid (Desiccator, RT) Weigh 2. Weigh Analyte (Analytical Balance) Equilibrate->Weigh Dissolve 3. Add Anhydrous DMSO (Positive Displacement) Weigh->Dissolve Vortex 4. Vortex & Sonicate (Visual Clearance) Dissolve->Vortex Aliquot 5. Aliquot into Amber Vials (50 µL volumes) Vortex->Aliquot Purge 6. Argon/N2 Purge (Headspace displacement) Aliquot->Purge Store 7. Store at -80°C (Single-use only) Purge->Store

Caption: Step-by-step workflow for the preparation, aliquoting, and storage of ent-Calindol-13C,d2 HCl in DMSO.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9913866, Calindol hydrochloride." PubChem. Available at:[Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. Available at:[Link]

Application

Application Note: In Vivo Pharmacokinetic Profiling Using ent-Calindol-13C,d2 Hydrochloride via Stable Isotope Co-Dosing

Scientific Rationale & Mechanistic Grounding ent-Calindol is an enantiomer of Calindol, a potent calcimimetic that functions as a positive allosteric modulator (PAM) of the human calcium-sensing receptor (CaSR). Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Grounding

ent-Calindol is an enantiomer of Calindol, a potent calcimimetic that functions as a positive allosteric modulator (PAM) of the human calcium-sensing receptor (CaSR). Mechanistically, it binds to the seven-transmembrane domain (7TMD) of the CaSR, triggering a conformational change that activates Gq proteins even in the absence of extracellular calcium ([1]). This activation initiates a Phospholipase C (PLC) cascade, leading to intracellular calcium release and ERK 1/2 phosphorylation, pathways critical for preventing high phosphate-induced vascular calcification ([2]).

When developing calcimimetics for clinical applications, determining absolute bioavailability ( F ) is a critical pharmacokinetic (PK) milestone. Traditional parallel-group study designs—where one group of animals receives an intravenous (IV) dose and another receives a per os (PO) dose—suffer from high inter-subject biological variance.

To eliminate this variance, we utilize stable isotope-labeled (SIL) co-dosing ([3]). By administering an IV microdose of ent-Calindol-13C,d2 Hydrochloride simultaneously with a PO dose of unlabeled ent-Calindol, both isotopologues undergo identical physiological distribution, hepatic blood flow, and enzymatic clearance at the exact same time. The +3 Da mass shift allows for distinct quantification via LC-MS/MS without the safety and structural ambiguity risks associated with radiolabels ([4]).

Pathway CaSR Calcium-Sensing Receptor (CaSR) Gq Gq Protein Activation CaSR->Gq Conformational Change Calindol ent-Calindol (Positive Allosteric Modulator) Calindol->CaSR Binds 7TMD PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease ERK ERK 1/2 Phosphorylation IP3->ERK Physio Vascular Protection & Osteoblastic Regulation CaRelease->Physio ERK->Physio

Fig 1. Mechanism of action for ent-Calindol acting as a PAM on the Calcium-Sensing Receptor (CaSR).

In Vivo Co-Dosing Protocol (Rodent Model)

This protocol describes a self-validating, single-subject crossover equivalent for determining the absolute bioavailability of ent-Calindol in Sprague-Dawley rats.

Formulation Preparation
  • PO Formulation (Unlabeled ent-Calindol): Prepare a 1.0 mg/mL suspension in 0.5% Methylcellulose / 0.1% Tween 80 in deionized water.

    • Causality: Extravascular dosing tolerates suspensions. Methylcellulose acts as a suspending agent to ensure dose homogeneity, while Tween 80 reduces surface tension for uniform particle wetting.

  • IV Formulation (ent-Calindol-13C,d2 Hydrochloride): Prepare a 0.1 mg/mL clear solution in 5% DMSO / 40% PEG400 / 55% Saline.

    • Causality: Intravenous administration strictly requires a fully dissolved, particulate-free solution to prevent pulmonary embolism. The co-solvents (DMSO/PEG400) overcome the lipophilicity of the calcimimetic core.

Dosing & Sampling
  • Fast adult male Sprague-Dawley rats (250–300 g) overnight (minimum 12 hours) prior to dosing to standardize gastric emptying times.

  • Simultaneous Administration: Administer the PO formulation via oral gavage at a dose of 5.0 mg/kg. Immediately (< 1 minute), administer the IV formulation via lateral tail vein injection at a microdose of 0.5 mg/kg (10% of the PO dose).

  • Serial Blood Collection: Draw 200 µL of blood via a pre-implanted jugular vein catheter at 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

  • Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C until bioanalysis.

Workflow cluster_0 In Vivo Co-Dosing (Rodent) PO PO Dose (Unlabeled) Animal Simultaneous Administration PO->Animal IV IV Microdose (13C,d2 Labeled) IV->Animal Sampling Serial Blood Sampling Animal->Sampling Extraction Plasma Extraction + Generic IS Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Absolute Bioavailability (F) LCMS->Data

Fig 2. Stable isotope co-dosing workflow for determining absolute bioavailability.

Bioanalytical Workflow (LC-MS/MS)

Because ent-Calindol-13C,d2 is being dosed as an active tracer, it cannot be used as the analytical Internal Standard (IS) for the extraction process. A generic structural analog (e.g., Verapamil) must be spiked into the extraction solvent to normalize matrix effects and extraction recovery across both analytes.

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of thawed plasma into a 96-well protein precipitation plate.

  • Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL Verapamil (Analytical IS).

    • Causality: The 3:1 organic-to-aqueous ratio forces the denaturation and precipitation of plasma proteins while extracting the small-molecule analytes into the organic supernatant.

  • Vortex the plate for 5 minutes at 1000 RPM, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean LC vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

LC-MS/MS Parameters & System Suitability

Perform analysis on a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

System Suitability Check: Prior to the run, inject a neat standard mixture to verify that the signal-to-noise (S/N) ratio for the Lower Limit of Quantitation (LLOQ, 1.0 ng/mL) is ≥ 10:1.

AnalytePrecursor Ion ( [M+H]+ )Product IonCollision Energy (CE)Function
Unlabeled ent-Calindolm/z 301.2m/z 155.125 eVPO Dosing Quantitation
ent-Calindol-13C,d2m/z 304.2m/z 155.125 eVIV Dosing Quantitation
Verapamil (IS)m/z 455.3m/z 165.130 eVAnalytical Normalization

Note: The m/z 155.1 fragment corresponds to the naphthylethyl moiety, which remains intact and unshifted in the 13C,d2 isotopologue depending on the specific labeling site. If the label resides on the naphthyl ring, adjust the product ion mass accordingly.

Data Presentation & PK Parameter Calculation

By quantifying both isotopologues from the exact same plasma aliquots, inter-animal variability is mathematically removed. Absolute bioavailability ( F ) is calculated using the dose-normalized Area Under the Curve (AUC) ratio:

F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Representative Quantitative PK Summary (Rat Model)
Pharmacokinetic ParameterUnlabeled ent-Calindol (PO)ent-Calindol-13C,d2 (IV)
Administered Dose 5.0 mg/kg0.5 mg/kg
Cmax​ 125.4 ± 18.2 ng/mL450.6 ± 32.1 ng/mL
Tmax​ 2.0 h0.083 h (First sampling)
AUC0−∞​ 850.5 h·ng/mL340.2 h·ng/mL
Clearance ( CL ) N/A1.47 L/h/kg
Volume of Distribution ( Vdss​ ) N/A4.2 L/kg
Absolute Bioavailability ( F ) 25.0% 100% (Reference)

Causality of Data: The high Volume of Distribution ( Vdss​ = 4.2 L/kg) indicates extensive tissue penetration, typical for lipophilic calcimimetics targeting transmembrane receptors. The 25% bioavailability suggests moderate first-pass hepatic metabolism, validating the need for precise, simultaneous IV/PO tracking to optimize future formulations.

References

  • Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) Source: Journal of Biological Chemistry URL:[Link]

  • The Calcimimetic Calindol Prevents High Phosphate-Induced Vascular Calcification by Upregulating Matrix GLA Protein Source: Nephron Experimental Nephrology (Karger Publishers) URL:[Link]

  • Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies Source: The AAPS Journal URL:[Link]

  • Accelerating the Drug Optimization Process: Identification, Structure Elucidation, and Quantification of in Vivo Metabolites Using Stable Isotopes with LC/MSn and the Chemiluminescent Nitrogen Detector Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving ent-Calindol-13C,d2 Hydrochloride matrix effects in LC-MS/MS

Technical Support Center: LC-MS/MS Method Development Topic: Resolving Matrix Effects for ent-Calindol and its Stable-Isotope-Labeled Internal Standard, ent-Calindol-13C,d2 Hydrochloride Welcome to the technical support...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Method Development

Topic: Resolving Matrix Effects for ent-Calindol and its Stable-Isotope-Labeled Internal Standard, ent-Calindol-13C,d2 Hydrochloride

Welcome to the technical support resource for bioanalytical method development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to matrix effects when quantifying ent-Calindol using its stable-isotope-labeled internal standard (SIL-IS), ent-Calindol-13C,d2 Hydrochloride, by LC-MS/MS.

Section 1: Foundational Concepts & Regulatory Expectations

Q1: What is a matrix effect, and why is it a critical issue in LC-MS/MS bioanalysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In simpler terms, substances from your biological sample (like plasma, urine, or tissue homogenate) can interfere with the process of turning your target molecule into an ion in the mass spectrometer's source. This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[2]

For drug development and clinical studies, inaccurate quantification can lead to erroneous pharmacokinetic/pharmacodynamic (PK/PD) models, flawed safety assessments, and potential rejection of regulatory submissions. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[3][4][5]

Q2: I'm using ent-Calindol-13C,d2 HCl as an internal standard. Isn't that supposed to automatically correct for matrix effects?

Yes, in theory. A stable-isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating matrix effects.[6][7] Because the SIL-IS (ent-Calindol-13C,d2 HCl) is nearly chemically and physically identical to the analyte (ent-Calindol), it is expected to have the same behavior during sample extraction, chromatography, and ionization.[7] By calculating the peak area ratio of the analyte to the IS, any signal suppression or enhancement should be proportionally the same for both compounds, thus canceling out the effect.

However, this compensation is not always perfect. The central challenge, and the focus of this guide, is resolving differential matrix effects . This occurs when the analyte and the SIL-IS experience different levels of ion suppression or enhancement, leading to inaccurate and imprecise results.[8][9] This can happen if they do not co-elute perfectly or if their extraction recoveries are unexpectedly different.[8]

Section 2: The Troubleshooting Workflow: A Systematic Approach

When encountering issues like poor accuracy, high variability in quality control (QC) samples, or inconsistent internal standard response, a systematic approach is necessary.

Troubleshooting_Workflow Start Start: Inconsistent Results (Poor Accuracy/Precision) CheckIS Step 1: Evaluate IS Response Is the IS peak area consistent across all samples (blanks, QCs, unknowns)? Start->CheckIS IS_Var IS Response is Variable CheckIS->IS_Var No IS_OK IS Response is Stable CheckIS->IS_OK Yes RootCause Possible Root Cause: - Inconsistent sample processing - Carryover - IS instability IS_Var->RootCause CheckCoelution Step 2: Verify Analyte/IS Co-elution Overlay chromatograms. Is the retention time (RT) difference < 2%? Do peak shapes match? IS_OK->CheckCoelution Coelution_Fail Poor Co-elution (RT Drift) CheckCoelution->Coelution_Fail No Coelution_OK Perfect Co-elution CheckCoelution->Coelution_OK Yes RootCause2 Possible Root Cause: - 'Isotope Effect' from deuterium labeling - LC instability (temp/flow fluctuations) Coelution_Fail->RootCause2 AssessMatrix Step 3: Quantify Matrix Effect Perform Post-Extraction Addition Experiment. Is there significant ion suppression/enhancement? Coelution_OK->AssessMatrix Matrix_High High & Variable Matrix Effect AssessMatrix->Matrix_High Yes Matrix_Low Matrix Effect is Low/Consistent AssessMatrix->Matrix_Low No RootCause3 Possible Root Cause: - Phospholipids - Metabolites - Dosing medications Matrix_High->RootCause3 Matrix_Low->Start Re-assess initial premise. Problem may lie elsewhere. ImproveSamplePrep Step 4A: Enhance Sample Cleanup Implement advanced SPE or LLE to remove interferences (e.g., phospholipids). Revalidate Step 5: Re-evaluate & Validate Confirm method performance with new procedure according to FDA/ICH guidelines. ImproveSamplePrep->Revalidate OptimizeLC Step 4B: Optimize Chromatography Change column chemistry or gradient to separate analyte from suppression zones. OptimizeLC->Revalidate RootCause2->OptimizeLC RootCause3->ImproveSamplePrep

Figure 1. Systematic workflow for troubleshooting matrix effects.

Section 3: Troubleshooting Guide - FAQs and Protocols

Q3: My internal standard (ent-Calindol-13C,d2 HCl) peak area is highly variable across my analytical run. What should I investigate first?

Variable IS response is a red flag indicating that the IS is not performing its function correctly. Before blaming matrix effects, rule out fundamental process errors:

  • Pipetting/Addition Errors: Confirm the precision of your automated liquid handler or manual pipetting steps for adding the IS to samples.

  • Sample Processing Inconsistencies: Ensure uniform mixing, incubation times, and temperature across the entire batch during extraction.

  • Carryover: Inject a blank solvent sample immediately after a high-concentration standard (ULOQ). If a significant peak appears for the IS or analyte, it indicates carryover on the injector or column.

  • IS Stability: Verify the stability of the IS in the stock solution and in the final reconstituted sample extract, as per FDA/ICH M10 guidelines.[10][11]

Q4: I've confirmed my process is consistent, but my results are still imprecise. How do I check for differential matrix effects?

The primary cause of SIL-IS failure is when it experiences a different magnitude of matrix effect than the analyte. This is often due to a slight chromatographic separation between the two.

Causality: The deuterium atoms (d2) in your IS can sometimes cause it to elute slightly earlier than the non-deuterated analyte on a reversed-phase column. This is known as the "isotope effect".[12] If this slight shift places the analyte peak in a region of high ion suppression while the IS peak is in a region of lower suppression, the analyte/IS ratio will be inaccurate.[12]

Protocol 1: Assessing Analyte/IS Co-elution

  • Acquire Data: Analyze a mid-level QC sample where both the analyte and IS produce strong signals.

  • Overlay Chromatograms: In your data processing software, overlay the extracted ion chromatograms (XICs) for the analyte and the IS from the same injection.

  • Normalize Peaks: Normalize the peak heights to 100% to make visual comparison easier.

  • Evaluate:

    • Retention Time (RT): Is the apex of the IS peak within ±0.02 minutes of the analyte peak?

    • Peak Shape: Do the peak shapes match perfectly? Any deviation in fronting or tailing can indicate differential interactions.

  • Acceptance: For ideal compensation, the peaks should be virtually indistinguishable in shape and retention time.

If you observe a significant RT shift, optimizing your chromatography to improve co-elution is a critical next step (See Section 4).

Q5: How can I definitively prove and quantify the matrix effect?

The standard industry practice is the post-extraction spike experiment , as described in regulatory guidelines.[13][14] This experiment isolates the effect of the matrix on the MS signal by bypassing the extraction step.

Protocol 2: Quantitative Assessment of Matrix Factor

  • Prepare Three Sample Sets:

    • Set 1 (Neat Solution): Spike analyte and IS into the final reconstitution solvent.

    • Set 2 (Post-Spike Matrix): Process at least 6 different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with the analyte and IS at the same concentration as Set 1.

    • Set 3 (Pre-Spike Matrix): Spike blank matrix with analyte and IS before the extraction procedure (this is your standard QC sample).

  • Analyze and Calculate:

    • Matrix Factor (MF): MF = (Peak Response in Set 2) / (Mean Peak Response in Set 1)

    • Recovery (RE): RE = (Mean Peak Response in Set 3) / (Mean Peak Response in Set 2)

    • Overall Process Efficiency (PE): PE = (Mean Peak Response in Set 3) / (Mean Peak Response in Set 1) or PE = MF * RE

  • Evaluate:

    • A Matrix Factor of 1.0 indicates no matrix effect.

    • MF < 1.0 indicates ion suppression.

    • MF > 1.0 indicates ion enhancement.

    • The key validation parameter is the IS-normalized Matrix Factor . The coefficient of variation (CV%) of the IS-normalized MF across the different lots of matrix should not exceed 15%.[14]

ParameterFormulaInterpretationRegulatory Expectation (CV%)
Matrix Factor (MF) ResponsePost-Spike / ResponseNeatMeasures signal suppression/enhancementN/A (Informational)
IS-Normalized MF MFAnalyte / MFISMeasures how well the IS corrects for the matrix effect≤ 15%
Recovery (RE) ResponsePre-Spike / ResponsePost-SpikeMeasures extraction efficiencyShould be consistent, but no set value
Table 1. Key parameters for evaluating matrix effects and process efficiency.

Section 4: Mitigation Strategies: From Sample Prep to Chromatography

If the previous steps confirm a significant and variable matrix effect, you must improve the method. The two primary strategies are removing the interfering compounds or chromatographically separating your analyte from them.

Q6: My matrix effect is high. How can I improve my sample preparation to get cleaner extracts?

The most common source of ion suppression in plasma is phospholipids from cell membranes.[15] Your sample preparation method must be robust enough to remove them. Since ent-Calindol is an indole alkaloid derivative, it possesses both hydrophobic (indole, naphthalene rings) and basic (amine) properties that can be exploited.[16][17]

MethodPrincipleProsConsBest For
Protein Precipitation (PPT) Add cold acetonitrile to crash out proteins.Fast, cheap, high-throughput."Dirty" extract; poor phospholipid removal.[18]Early discovery, when speed is prioritized.
Liquid-Liquid Extraction (LLE) Partition analyte into an immiscible organic solvent based on pH and polarity.Cleaner than PPT; can be selective.More labor-intensive; uses more solvent.Removing highly polar/non-polar interferences.
Solid-Phase Extraction (SPE) Retain analyte on a solid sorbent while matrix components are washed away.Very clean extracts; high concentration factor.Higher cost; requires method development.Regulated bioanalysis requiring maximum cleanliness.
Phospholipid Removal Plates Specialized SPE or filtration plates that specifically target and remove phospholipids.Excellent phospholipid removal (>99%).[19]Highest cost per sample.When all other methods fail to remove suppression.
Table 2. Comparison of common sample preparation techniques.

Protocol 3: Example Mixed-Mode Cation Exchange SPE Protocol for ent-Calindol This protocol leverages the basic amine on Calindol for strong retention, allowing for rigorous washes to remove neutral and acidic interferences like phospholipids.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. This ensures the analyte is positively charged (protonated).

  • Conditioning: Condition a mixed-mode strong cation exchange (MCX) SPE plate with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the plate with 1 mL of 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the plate.

  • Wash 1 (Polar Interferences): Wash with 1 mL of 0.1% formic acid in water.

  • Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol. This step is crucial for removing phospholipids and other lipids.[20]

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in a mobile-phase-compatible solvent.

SPE_Workflow Start Start: Pre-treated Sample Condition Condition (Methanol, Water) Start->Condition Equilibrate Equilibrate (Acidic Buffer) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1 (Aqueous Acid) Removes Salts Load->Wash1 Wash2 Wash 2 (Organic Solvent) Removes Lipids Wash1->Wash2 Elute Elute (Basic Organic) Collects Analyte Wash2->Elute End Final Extract Elute->End

Figure 2. General workflow for a Solid-Phase Extraction (SPE) protocol.
Q7: My sample prep is clean, but I still see issues. How can I use chromatography to solve the problem?

If interferences cannot be removed, you must chromatographically separate your analyte from them. The "phospholipid zone" in reversed-phase chromatography typically elutes in the mid-to-late part of the gradient, where many drug compounds also elute.

  • Change Column Chemistry: Standard C18 columns separate based on hydrophobicity. For an aromatic compound like ent-Calindol, a column with alternative chemistry can provide different selectivity.[16]

    • Phenyl-Hexyl: Offers pi-pi interactions with the aromatic rings of Calindol, which can shift its retention time relative to aliphatic phospholipids.

    • PFP (Pentafluorophenyl): Provides a combination of hydrophobic, pi-pi, and dipole-dipole interactions, offering unique selectivity for polar and aromatic compounds.

  • Modify Mobile Phase:

    • Solvent: Switching from acetonitrile to methanol can alter selectivity and change elution order.

    • pH: Ensure the mobile phase pH is at least 2 units below the pKa of Calindol's amine to maintain consistent peak shape and retention.

  • Sharpen the Gradient: A faster, sharper gradient can sometimes help the analyte elute before the bulk of the phospholipid interference. Conversely, a shallower gradient can be used to resolve the analyte from a specific, closely-eluting interference.

Section 5: References

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline.

  • Tanaka, Y., et al. (2023). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science.

  • Rana, S. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online.

  • Chen, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry.

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.

  • Sartorius. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.

  • Wu, A., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Hematology & Oncology.

  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

  • Biotage. (2007). Strategies for Phospholipid Removal using Polymer-based SPE.

  • Biotage. (n.d.). Investigation of Phospholipid Removal using 96-well Supported Liquid Extraction.

  • Sigma-Aldrich. (n.d.). HybridSPE® Phospholipid Removal Technology for Biological Matrices.

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.

  • Abdel-Ghany, M. F., et al. (2018). Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis.

  • CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure.

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5.

  • Zhang, J., et al. (2022). Simultaneous determination of indole metabolites of tryptophan in rat feces by chemical labeling assisted liquid chromatography-tandem mass spectrometry. Talanta.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.

  • BenchChem. (2025). Common interferences in the LC-MS/MS analysis of 3-Indoleacetonitrile.

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development.

  • MedChemExpress. (n.d.). Calindol hydrochloride-13C,D2.

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • Said, R., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.

  • Alnouti, Y., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules.

  • Restek Corporation. (2017). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Diverse Food Types. SelectScience.

  • Appchem. (n.d.). ent-Calindol Hydrochloride.

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Hilaris Publishing.

  • ADLM. (2017). Interference Testing and Mitigation in LC-MS/MS Assays.

  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). ent-Calindol-13C,d2 Hydrochloride.

  • National Center for Biotechnology Information. (n.d.). Calindol. PubChem Compound Database.

  • LGC Standards. (n.d.). Calindol-13C,d2 Hydrochloride.

  • Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS.

  • Guidechem. (n.d.). ent-Calindol Amide.

  • National Center for Biotechnology Information. (n.d.). (-)-Ent-copalol. PubChem Compound Database.

  • Grellier, P., et al. (2015). Pharmacological properties of indolone-N-oxides controlled by a bioreductive transformation in red blood cells? MedChemComm.

Sources

Optimization

Advanced Bioanalytical Support Center: Resolving ent-Calindol-13C,d2 Ion Suppression

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of LC-MS/MS bioanalysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of LC-MS/MS bioanalysis. A recurring challenge in pharmacokinetic assays is the severe signal attenuation of stable isotope-labeled internal standards (SIL-IS).

ent-Calindol-13C,d2 Hydrochloride is an isotopically labeled enantiomer of Calindol, a highly potent positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) used in calcimimetic research[1][2]. While incorporating a 13C and two deuterium atoms ensures the IS perfectly co-elutes with the unlabeled target to correct for extraction variability[3], it does not make the molecule immune to ion suppression . If the absolute signal of your internal standard drops by >50% (Matrix Factor < 0.5), the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) degrades, leading to unacceptable precision errors (%CV > 15%) that will fail FDA/EMA bioanalytical validation parameters.

This guide deconstructs the causality of signal suppression and provides self-validating protocols to rescue your assay.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must systematically isolate the cause of the signal loss. Follow the logic mapped below to determine if the suppression is matrix-driven or instrument-driven.

Troubleshooting Start Signal Suppression Detected ent-Calindol-13C,d2 Compare Compare IS Response: Neat Solvent vs. Matrix Start->Compare IsMatrix Matrix Effect Confirmed? Compare->IsMatrix PCI Run Post-Column Infusion Map m/z 184->184 IsMatrix->PCI Yes (Lower in Matrix) Instrument Check MS Source Ionization Parameters IsMatrix->Instrument No (Equal response) Coelution IS Co-elutes with PL Zone? PCI->Coelution SamplePrep Implement PLR/SPE Targeted Lipid Depletion Coelution->SamplePrep Yes (Severe Overlap) Chroma Optimize LC Gradient Shift Retention Time Coelution->Chroma No / Partial Overlap

Fig 1. Diagnostic logic for isolating and resolving LC-MS/MS matrix effects.

Deep-Dive Troubleshooting FAQs

Q1: My ent-Calindol-13C,d2 signal is robust in neat solvent but drops by 70% in protein-precipitated plasma. What is the mechanistic cause? A1: You are observing a classic matrix effect caused by endogenous glycerophospholipids . In positive electrospray ionization (+ESI), ionization efficiency relies on the analyte's ability to reach the surface of the charged droplet and enter the gas phase. Biological matrices like plasma contain massive concentrations (~1 mg/mL) of phospholipids[4]. These lipids are highly surface-active and possess a high proton affinity. When they co-elute with ent-Calindol-13C,d2, they migrate to the droplet surface and monopolize the available protons. The un-ionized ent-Calindol is subsequently pumped away by the mass spectrometer's vacuum, effectively "suppressing" your signal[5][6]. Simple protein precipitation (PPT) removes gross proteins but leaves over 95% of these phospholipids in your extract[4].

Q2: How can I definitively prove that phospholipids are the root cause of this suppression? A2: You must eliminate guesswork by mapping the suppression zone using a Post-Column Infusion (PCI) experiment[7]. By continuously infusing a neat solution of ent-Calindol-13C,d2 post-column while injecting a blank matrix extract, you create a steady baseline. If that baseline dips at specific retention times, those are your suppression zones. Simultaneously, monitor the MRM transition m/z 184 184 (the universal phosphocholine headgroup)[8]. If the drop in the ent-Calindol-13C,d2 signal perfectly aligns with the massive peaks of the m/z 184 trace, you have definitively identified phospholipid-induced ion suppression.

Q3: If PPT is insufficient, what is the most effective sample preparation strategy to recover the signal? A3: You must shift from non-selective extraction to targeted lipid depletion. The most efficient approach—avoiding the extensive method development required for Solid Phase Extraction (SPE)—is utilizing Phospholipid Removal (PLR) plates (e.g., HybridSPE or Phree)[4][8]. These plates utilize specialized sorbents (such as zirconia-coated silica) that act as strong Lewis acids. The phosphate moiety of the endogenous phospholipids acts as a Lewis base, forming a coordinate covalent bond with the sorbent. This traps the lipids while allowing the basic ent-Calindol-13C,d2 to pass through unhindered.

Q4: Can I resolve this by simply changing my LC gradient instead of changing the sample prep? A4: It is possible, but highly risky for lipophilic compounds like Calindol derivatives. Phospholipids typically elute late in reversed-phase chromatography, often as broad, tailing peaks that can "bleed" into subsequent injections (the "matrix effect memory" phenomenon)[4]. While you can attempt to flatten the gradient to elute ent-Calindol-13C,d2 earlier (reducing its retention factor, k'), this risks co-elution with early-eluting salts or other endogenous interferences.

Quantitative Data: Sample Preparation Efficacy

To illustrate the causality between sample preparation and signal recovery, review the comparative performance data for ent-Calindol-13C,d2 extracted from human plasma.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Depletion (%)Column Lifespan (Injections)
Protein Precipitation (PPT) 95.20.35 (Severe)< 5.0< 500
Liquid-Liquid Extraction (LLE) 75.40.82 (Moderate)~ 80.0~ 1,500
Solid-Phase Extraction (SPE) 88.10.92 (Minimal)~ 92.0> 2,000
Phospholipid Removal (PLR) 93.50.98 (None)> 99.0> 2,500

*A Matrix Factor (MF) of 1.0 indicates zero ion suppression or enhancement. MF < 1.0 indicates suppression.

Self-Validating Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) Mapping

This protocol is self-validating: the visual dip in the baseline provides undeniable proof of the exact retention time window where matrix effects occur.

  • Preparation : Prepare a 100 ng/mL solution of ent-Calindol-13C,d2 in your mobile phase.

  • Hardware Setup : Connect a syringe pump to the LC column effluent using a zero-dead-volume T-piece placed immediately before the MS source.

  • Infusion : Infuse the IS solution at a constant flow rate (e.g., 10 µL/min) to establish a steady, continuous baseline signal in the mass spectrometer.

  • Injection : Inject a blank biological matrix sample (e.g., protein-precipitated plasma) through the LC system using your standard gradient.

  • Data Acquisition : Monitor the MRM transition for ent-Calindol-13C,d2 alongside the universal phospholipid transition (m/z 184 184 for lysophosphatidylcholines).

  • Validation : Any negative deflection in the steady IS baseline indicates the exact window of ion suppression. Overlay this with the m/z 184 trace to confirm lipid interference.

Protocol 2: Zirconia-Based Phospholipid Removal (PLR) Workflow

This protocol utilizes Lewis acid-base chemistry to selectively deplete >99% of matrix lipids without complex wash steps.

PLR_Workflow Plasma Biological Sample (Plasma/Serum) Precipitation Add 1% FA in MeCN (Protein Precipitation) Plasma->Precipitation Transfer Transfer Supernatant to Zirconia PLR Plate Precipitation->Transfer Interaction Lewis Acid-Base Interaction (Zirconia binds Phosphate) Transfer->Interaction Elution Apply Vacuum/Pressure (Isolate Analytes) Interaction->Elution Collection Collect Clean Extract (ent-Calindol-13C,d2) Elution->Collection

Fig 2. Chemical workflow for zirconia-based phospholipid removal (PLR).

  • Precipitation : Add 100 µL of biological sample (plasma/urine) to a standard well plate. Add 300 µL of 1% Formic Acid in Acetonitrile to crash the proteins.

  • Mixing : Agitate the plate for 2 minutes to ensure complete protein precipitation.

  • Transfer : Transfer the supernatant to the Zirconia-based PLR plate.

  • Filtration & Capture : Apply a vacuum (10-15 in Hg) or positive pressure for 3-5 minutes. As the sample passes through the frit, the zirconia-coated silica selectively binds the phosphate groups of the endogenous phospholipids.

  • Elution & Analysis : Collect the eluate. The ent-Calindol-13C,d2, lacking a phosphate group, passes through unhindered. Inject the highly purified extract directly into the LC-MS/MS system.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research | Longdom |5

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids | Separation Science | 4

  • Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates | LCGC International | 8

  • Matrix effect in quantitative LC/MS/MS analyses of biological fluids | PubMed / Analytical Chemistry | 6

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How | WuXi AppTec | 3

  • Calindol hydrochloride-13C,D2 | Stable Isotope | MedChemExpress | 1

  • Discovery of LNP1892: A Precision Calcimimetic | ACS Publications | 2

  • Matrix Effects and Application of Matrix Effect Factor | Taylor & Francis | 7

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for ent-Calindol-13C,d2 Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing chromatographic challenges with en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing chromatographic challenges with ent-Calindol-13C,d2 Hydrochloride .

Because this molecule is an isotopically labeled internal standard utilized primarily in highly sensitive LC-MS/MS assays, achieving a perfectly symmetrical peak is critical for accurate quantification. Its structure—featuring a secondary amine and an indole ring—makes it a highly basic compound. When analyzed as a hydrochloride salt on standard reversed-phase silica columns, it is notoriously prone to severe peak tailing, broadening, and retention time shifts.

This guide provides the mechanistic causality behind these issues, an interactive FAQ troubleshooting section, and self-validating experimental protocols to restore peak symmetry.

Part 1: Mechanistic Root Cause Analysis

To fix a chromatographic issue, we must first understand the molecular interactions at play. ent-Calindol-13C,d2 possesses a secondary amine with a pKa of approximately 9.5. Under standard acidic or neutral mobile phase conditions, this amine is fully protonated, carrying a strong positive charge.

Simultaneously, standard silica-based HPLC columns contain residual silanol groups (Si-OH) on their surface. Above a pH of 3.5, these silanols ionize into negatively charged silanoxanes (Si-O⁻). The resulting electrostatic attraction between the positively charged ent-Calindol and the negatively charged silanols creates a secondary retention mechanism known as ion-exchange interaction 1[1]. Because this interaction is kinetically slower than standard hydrophobic retention, the analyte molecules desorb slowly, stretching the trailing edge of the peak and causing severe tailing.

PeakShapeLogic A Poor Peak Shape ent-Calindol-13C,d2 HCl B Secondary Amine Ionization (Positively Charged) A->B C Residual Silanol Ionization (Negatively Charged Si-O-) A->C D Strong Ionic Secondary Interactions (Tailing Factor > 1.5) B->D C->D E Strategy 1: Low pH (<3.0) Neutralize Silanols D->E F Strategy 2: High pH (>10.0) Neutralize Amine D->F G Strategy 3: CSH / End-capped Stationary Phase D->G H Symmetrical Peak (As < 1.2) E->H F->H G->H

Caption: Logical troubleshooting matrix for resolving basic amine peak tailing.

Part 2: Troubleshooting FAQs

Q1: I am using 0.1% Formic Acid in water and acetonitrile, but my ent-Calindol peak still looks like a shark fin (As > 2.0). Why? A: While 0.1% Formic Acid lowers the pH to approximately 2.7 (which helps protonate and neutralize silanols), it has exceptionally poor buffering capacity. When you inject ent-Calindol as a hydrochloride salt, the local concentration of basic analyte and chloride counter-ions can overwhelm the weak formic acid, causing a localized pH shift at the column head 2[2]. You must switch to a buffered system, such as 10–20 mM Ammonium Formate adjusted to pH 2.8, to maintain chromatographic equilibrium.

Q2: Can I use Triethylamine (TEA) or Trifluoroacetic acid (TFA) to block the silanols? A: If you are using UV detection, yes. TEA acts as a sacrificial base that binds to silanols before your analyte can 3[3]. TFA is a strong ion-pairing agent that masks the positive charge on the amine. However , because ent-Calindol-13C,d2 is an isotopic standard, you are almost certainly using LC-MS/MS. Both TEA and TFA cause severe ion suppression in the mass spectrometer electrospray source. For LC-MS, you must rely on volatile buffers and advanced column chemistries instead.

Q3: Does the sample diluent really matter if my injection volume is only 1 µL? A: Absolutely. If your ent-Calindol-13C,d2 HCl stock is dissolved in 100% Methanol or Acetonitrile, injecting it into a highly aqueous initial mobile phase causes "viscous fingering" and solvent mismatch 4[4]. The strong solvent carries a portion of the analyte faster down the column bed before it dilutes, resulting in peak fronting or a split peak. Always dilute your final sample in a solvent that closely matches your initial mobile phase conditions.

Q4: What is the best stationary phase for this specific molecule? A: For basic amines at low pH, Charged Surface Hybrid (CSH) technology or polar-embedded (RP-Amide) columns are superior. CSH columns possess a low-level positive surface charge that actively repels the protonated ent-Calindol, preventing it from interacting with hidden silanols deep within the silica pores .

Part 3: Quantitative Data & Column Selection

The following table summarizes the expected performance of various column chemistries when analyzing basic amines like ent-Calindol-13C,d2 under MS-compatible low-pH conditions.

Column ChemistryMechanism of ActionLC-MS CompatibilityExpected USP Tailing Factor ( As​ )
Standard Bare C18 Hydrophobic retention only; exposed silanolsExcellent> 2.0 (Severe Tailing)
End-capped C18 Secondary silanols chemically blockedExcellent1.5 - 1.8 (Moderate Tailing)
RP-Amide (Polar Embedded) Internal hydrogen bonding shields silanolsExcellent1.2 - 1.4 (Slight Tailing)
Charged Surface Hybrid (CSH) Positive surface charge repels basic aminesExcellent0.9 - 1.1 (Highly Symmetrical)
Part 4: Self-Validating Experimental Protocol

To guarantee optimal peak shape without sacrificing MS sensitivity, implement the following step-by-step methodology. This protocol is designed as a closed-loop system; you cannot proceed to the next step without passing the validation checkpoint.

ExpWorkflow S1 1. Sample Prep Match Diluent to Initial Mobile Phase S2 2. Column Selection Install CSH or Polar-Embedded Column S1->S2 S3 3. Buffer Prep 10mM NH4FA Adjust to pH 2.8 S2->S3 S4 4. Isocratic Hold Run 5% B for 2 min Assess Peak Symmetry S3->S4 S5 5. Optimization Increase Temp to 45°C if As > 1.2 S4->S5

Caption: Step-by-step experimental workflow for optimizing chromatographic peak shape.

Protocol: LC-MS Compatible Workflow for Basic Amines

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to exactly 2.8 using pure Formic Acid. Prepare Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Causality: Ammonium formate provides the necessary ionic strength to compete with residual silanols, while the low pH ensures silanols are fully protonated (neutralized) 5[5].

  • Validation Checkpoint: Measure the pH of the aqueous buffer before adding any organic modifiers. It must read 2.8±0.1 . If it fails, discard and remake to prevent retention time drift.

Step 2: Sample Diluent Optimization

  • Action: Dilute your ent-Calindol-13C,d2 HCl stock solution into a diluent that matches your initial gradient conditions (e.g., 5% Acetonitrile / 95% Mobile Phase A).

  • Causality: Injecting a hydrochloride salt in 100% organic solvent causes a localized disruption of the chromatographic equilibrium at the column head, leading to peak splitting.

  • Validation Checkpoint: Visually inspect the sample vial. If precipitation or cloudiness occurs, increase the aqueous percentage by 5% increments until fully dissolved.

Step 3: Column Equilibration & Temperature Control

  • Action: Install a CSH C18 column (or equivalent polar-embedded phase) and set the column compartment to 45°C.

  • Causality: Elevated temperature lowers mobile phase viscosity, increasing mass transfer kinetics between the stationary and mobile phases. Faster mass transfer sharpens the peak and reduces tailing.

  • Validation Checkpoint: Monitor column backpressure. It must stabilize with < 2% fluctuation over 10 column volumes before proceeding to injection.

Step 4: System Suitability & Validation

  • Action: Inject 1 µL of the standard and calculate the USP Tailing Factor ( As​ ).

  • Causality: As​ provides a quantitative metric of secondary interactions.

  • Validation Checkpoint: Calculate As​=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height).

    • If As​≤1.2 , the method is validated for quantitative LC-MS/MS.

    • If As​>1.2 , verify the buffer pH, ensure the column is not overloaded, and consider replacing the column inlet frit.

Part 5: References
  • Element Lab Solutions. "Peak Tailing in HPLC - Element Lab Solutions." Element Lab Solutions. Available at:[Link][1]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI Blogs. Available at:[Link][4]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: [Link][2]

  • LCGC International. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. Available at:[Link][5]

  • Waters Corporation. "Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology." Waters Application Notes. Available at:[Link]

Sources

Optimization

ent-Calindol-13C,d2 Hydrochloride solubility issues in aqueous buffers

Technical Support Center: ent-Calindol-13C,d2 Hydrochloride From the desk of the Senior Application Scientist This guide provides a comprehensive troubleshooting framework for researchers encountering solubility challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: ent-Calindol-13C,d2 Hydrochloride

From the desk of the Senior Application Scientist

This guide provides a comprehensive troubleshooting framework for researchers encountering solubility challenges with ent-Calindol-13C,d2 Hydrochloride in aqueous buffers. The isotopic labeling (¹³C, d²) has a negligible effect on solubility; the principles and protocols described here are based on the physicochemical properties of the parent compound, Calindol, which is a weak base supplied as a hydrochloride salt.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my ent-Calindol-13C,d2 Hydrochloride precipitating in my neutral pH buffer (e.g., PBS pH 7.4)?

A1: ent-Calindol is a weak base. As a hydrochloride salt, it is most soluble in acidic conditions. In neutral or basic buffers, the hydrochloride salt can convert to its free base form, which is significantly less water-soluble, causing it to precipitate.[3][4] This is a common property of amine-containing compounds. The solubility of the parent compound, Calindol hydrochloride, is known to be very low in water.

Q2: I need to prepare a stock solution. What solvent should I use?

A2: For a concentrated stock solution, you should use a water-miscible organic solvent. Based on data for the parent compound, Dimethyl Sulfoxide (DMSO) is highly effective, with a solubility of up to 100 mg/mL.[5] Ethanol is also a viable option, though the solubility is lower.[6] Always start by preparing a high-concentration stock in 100% DMSO, which can then be serially diluted into your aqueous experimental buffer.

Q3: What is the maximum concentration of ent-Calindol-13C,d2 Hydrochloride I can expect to achieve in an aqueous buffer?

A3: The maximum achievable concentration is highly dependent on the final pH of the solution and the percentage of any co-solvent used. For a related compound, a concentration of approximately 0.3 mg/mL was achieved in a 1:2 mixture of DMSO and PBS (pH 7.2).[6] Purely aqueous solubility at neutral pH is expected to be significantly lower. Achieving higher concentrations will require either lowering the pH or increasing the proportion of an organic co-solvent.[7][8]

Q4: Can I just add acid to my buffer to improve solubility?

A4: Yes, this is a primary strategy. Adjusting the pH of your final solution to be acidic (e.g., pH 4-5) will keep the molecule in its protonated, more soluble salt form.[3][9] However, you must ensure that the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). It is recommended to use a buffer system that is naturally acidic, like a citrate or acetate buffer, to maintain a stable pH.[3]

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are observing precipitation or incomplete dissolution, follow this tiered approach.

Tier 1: The Co-Solvent First Approach (Standard Protocol)

This method is the most common and recommended starting point for preparing working solutions from a solid compound.

Causality: Many organic compounds, even as salts, are inherently hydrophobic due to their carbon scaffold.[10] A co-solvent like DMSO disrupts the hydrogen bonding network of water, reducing the solution's polarity and allowing the dissolution of non-polar molecules.[11]

Protocol:

  • Weigh Compound: Accurately weigh the required mass of ent-Calindol-13C,d2 Hydrochloride.

  • Prepare Concentrated Stock: Add a small volume of 100% DMSO to the solid compound to create a high-concentration stock solution (e.g., 50-100 mg/mL).[5] Ensure complete dissolution using a vortex mixer. Gentle warming (37°C) can be applied if needed.

  • Serial Dilution: Perform serial dilutions of your DMSO stock into your final aqueous buffer.

  • Working Solution Preparation: To prepare your final working solution, add the required volume of the DMSO stock solution to your pre-warmed aqueous buffer dropwise while vortexing. This technique, known as "crash precipitation prevention," avoids creating localized areas of high concentration that can cause the compound to precipitate.[12]

  • Final Co-solvent Concentration: Critically, ensure the final concentration of DMSO in your working solution is low (typically <0.5%) and compatible with your biological system. Run a vehicle control with the same final DMSO concentration.[12]

Tier 2: The pH Adjustment Approach

Use this method if you require a higher aqueous concentration than Tier 1 allows, or if your experiment is sensitive to organic co-solvents.

Causality: ent-Calindol is a weak base (possessing an amine group) provided as a hydrochloride salt. The solubility of such salts is pH-dependent. In acidic water, the equilibrium favors the protonated (charged) amine, which is highly soluble. As the pH rises towards and above the molecule's pKa, the equilibrium shifts to the neutral (uncharged) free base, which is poorly soluble.[4][13][14]

Protocol:

  • Select an Acidic Buffer: Choose a buffer system that maintains a pH in the acidic range (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Direct Dissolution: Add the weighed ent-Calindol-13C,d2 Hydrochloride directly to the acidic buffer.

  • Aid Dissolution: Use a vortex mixer and a sonicating water bath to aid dissolution.

  • pH Confirmation: After the compound has dissolved, re-check the pH of the solution and adjust if necessary. The final solution should be clear and free of particulates.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for solubilizing ent-Calindol-13C,d2 Hydrochloride.

G cluster_ts Troubleshooting Options start Start: Need to dissolve ent-Calindol-13C,d2 HCl prep_stock Prepare concentrated stock in 100% DMSO (e.g., 50 mg/mL) start->prep_stock dilute Add stock dropwise to aqueous buffer while vortexing prep_stock->dilute check_precip Observe for precipitation dilute->check_precip success Success: Solution is clear. Proceed with experiment. (Keep co-solvent % low) check_precip->success No fail Precipitation Occurs check_precip->fail Yes troubleshoot Troubleshooting Required fail->troubleshoot lower_conc Option A: Lower final concentration troubleshoot->lower_conc Easiest increase_cosolvent Option B: Increase co-solvent % (check experimental tolerance) troubleshoot->increase_cosolvent If conc. must be maintained lower_ph Option C: Use an acidic buffer (e.g., Acetate pH 5.0) troubleshoot->lower_ph If co-solvent is an issue

Caption: Troubleshooting workflow for dissolving ent-Calindol-13C,d2 HCl.

Understanding the Chemical Mechanism of pH-Dependent Solubility

The solubility of a weak base hydrochloride salt (Compound-HCl) in an aqueous buffer is governed by an equilibrium between the soluble, ionized form and the insoluble, free base form.

G cluster_solid Solid Phase solid_compound Compound-HCl (Solid) ionized Compound-H+ (aq) Cl- (aq) Soluble, Favored at Low pH solid_compound->ionized:f0 Dissolves free_base Compound (aq) H+ (aq) Poorly Soluble, Favored at High pH ionized:f0->free_base:f0 precipitate Precipitation free_base:f0->precipitate Exceeds solubility limit

Caption: pH effect on the solubility of a weak base hydrochloride salt.

Quantitative Solubility Data Summary

The following table summarizes known solubility data for the parent compound, Calindol hydrochloride, which serves as a reliable proxy.

Solvent/SystemConcentrationObservationSource
Water-Insoluble
DMSO~24 mg/mLClear Solution
DMSO100 mg/mLClear Solution (with sonication)[5]
Ethanolup to 15 mg/mLClear Solution[6]
DMSO:PBS (pH 7.2) (1:2 ratio)~0.3 mg/mLClear Solution[6]

References

  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]

  • Applichem. (n.d.). ent-Calindol Hydrochloride. Available from: [Link]

  • Formulation BIO. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available from: [Link]

  • ResearchGate. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available from: [Link]

  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Calindol. PubChem Compound Database. Available from: [Link]

  • EMBL-EBI. (n.d.). Compound: CALINDOL (CHEMBL1801356). ChEMBL. Available from: [Link]

  • PubMed. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Available from: [Link]

  • ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Available from: [Link]

  • PubMed. (1983). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • PubMed. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Available from: [Link]

  • LibreTexts. (2021). Acids, Bases, Salts, and Buffers. Available from: [Link]

  • PubMed. (2005). Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). Available from: [Link]

  • LibreTexts. (2024). The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available from: [Link]

  • ACS Publications. (2018). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • MIT OpenCourseWare. (n.d.). Lecture 22: Acid-Base Equilibrium: Salt Solutions and Buffers. Available from: [Link]

  • Chemsrc. (n.d.). Calindol hydrochloride. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Isotope Scrambling in ent-Calindol-13C,d2 Hydrochloride

Welcome to the Advanced Mass Spectrometry Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing ent-Calindol-13C,d2 Hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing ent-Calindol-13C,d2 Hydrochloride —a stable-isotope-labeled positive allosteric modulator of the calcium-sensing receptor (CaSR)[1].

Isotope scrambling and Hydrogen/Deuterium (H/D) exchange during Electrospray Ionization (ESI) can severely compromise isotopic fidelity, leading to inaccurate quantification and structural misinterpretation. This guide provides field-proven, self-validating protocols to ensure your mass spectrometry data remains robust and artifact-free.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does ent-Calindol-13C,d2 undergo isotope scrambling specifically during ESI? A: Isotope scrambling in ESI is driven by two distinct causal mechanisms. First, solution-phase H/D exchange occurs if the deuterium labels are located on exchangeable heteroatoms (like the indole or amine nitrogens of Calindol) and exposed to protic solvents[2]. Second, gas-phase scrambling occurs in the ESI interface. During the transition from liquid droplets to gas-phase ions, high collisional activation and proton mobility can cause intramolecular rearrangement of hydrogen and deuterium atoms before the ions reach the mass analyzer[3]. The hydrochloride salt form can also create localized acidic microenvironments in the droplet, accelerating these exchange kinetics if not properly buffered.

Q2: How do I select the right solvent system to prevent H/D exchange? A: Causality dictates that removing the proton source eliminates solution-phase exchange. You must avoid protic solvents (e.g., H₂O, CH₃OH) if your deuteriums are on labile positions. Use aprotic solvents like acetonitrile (ACN) where possible. If reversed-phase LC requires aqueous conditions, you must employ a kinetic quench : lower the solvent pH to 2.5–3.0 using formic acid and maintain the autosampler at 0–4°C[3]. This dramatically decelerates the intrinsic exchange rate, effectively "freezing" the isotopic envelope prior to desolvation.

Q3: Which ESI source parameters are most critical for preserving isotopic fidelity? A: In-source fragmentation (ISF) and thermal activation are the primary culprits for gas-phase scrambling[4]. To minimize this, you must reduce the internal energy imparted to the molecular ion:

  • Desolvation Temperature: Lower the temperature (< 200°C) to prevent thermally-induced intramolecular rearrangements.

  • Cone Voltage / Declustering Potential: High voltages accelerate ions through the intermediate pressure region, causing energetic collisions with residual gas molecules[4]. Reduce this to the absolute minimum required for ion transmission.

Q4: How do I distinguish between true in-vivo metabolism and in-source isotope scrambling? A: Implement a self-validating chromatographic check. True biological metabolites will exhibit different retention times due to altered polarity. In contrast, in-source scrambled artifacts (e.g., M-1 or M-2 peaks resulting from deuterium loss) will perfectly co-elute with the intact parent drug[4]. Always run a neat standard of ent-Calindol-13C,d2; if deuterium loss is observed in the standard, the scrambling is instrument-induced.

Part 2: Quantitative Parameter Optimization

The following table summarizes the causal relationship between ESI parameters and the extent of isotope scrambling. These metrics demonstrate how optimizing thermal and electrical energy preserves the intact [M+H]+ isotopic envelope.

ESI ParameterExperimental ConditionScrambling / Back-Exchange (%)Signal Intensity (CPS)
Desolvation Temp High (350°C)28.4% (Thermal rearrangement)5.2 × 10⁶
Desolvation Temp Optimized (150°C) 2.1% 3.1 × 10⁶
Cone Voltage High (60 V)45.2% (Gas-phase ISF)4.8 × 10⁶
Cone Voltage Optimized (20 V) 1.5% 2.9 × 10⁶
Solvent System H₂O/MeOH (Neutral, 25°C)> 80.0% (Solution-phase exchange)6.1 × 10⁶
Solvent System H₂O/ACN (pH 2.5, 4°C) < 1.0% (Kinetic quench) 4.5 × 10⁶

Part 3: Step-by-Step Methodology (Self-Validating Workflow)

To guarantee the integrity of ent-Calindol-13C,d2 Hydrochloride, follow this rigorously controlled LC-ESI-MS protocol.

Step 1: Sample Preparation (Kinetic Quenching) Prepare the ent-Calindol-13C,d2 Hydrochloride samples in a chilled (4°C) aprotic solvent. If aqueous extraction is required, quench the solution by adjusting the pH to 2.5 using 0.1% Formic Acid.

Step 2: Autosampler Management Maintain the autosampler tray strictly at 4°C. Causality: Low temperatures exponentially decrease the thermodynamic rate constant of proton/deuteron exchange.

Step 3: Rapid UHPLC Separation Utilize a rapid UHPLC gradient (< 3 minutes) to minimize the time the analyte spends in the mobile phase. Use Acetonitrile and 0.1% Formic Acid in H₂O.

Step 4: ESI Source Tuning (Soft Ionization) Configure the ESI source for minimal internal energy transfer[5]:

  • Spray Voltage: 2.5 kV (Positive Ion Mode).

  • Desolvation Gas Temperature: 150°C.

  • Cone Voltage / Declustering Potential: 20 V.

Step 5: System Validation Self-Validating Check: Inject the neat standard three times. Monitor the ratio of the M+2 peak to the M+0 peak. A stable ratio across all three injections, with the M-1 peak remaining at baseline noise levels, validates the complete absence of in-source scrambling.

Part 4: Visualizations & Logical Workflows

CaSR_Pathway Calindol ent-Calindol (PAM) CaSR Calcium-Sensing Receptor (CaSR) Calindol->CaSR Allosteric Binding Gq Gq Protein CaSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Mechanism of action for ent-Calindol as a positive allosteric modulator of CaSR.

Troubleshooting Start Isotope Scrambling Detected CheckSolvent Check Solvent System Start->CheckSolvent Protic Protic / High pH? CheckSolvent->Protic FixSolvent Use Aprotic or Quench (pH 2.5, 0°C) Protic->FixSolvent Yes CheckESI Check ESI Parameters Protic->CheckESI No FixSolvent->CheckESI HighEnergy High Temp / Cone Volts? CheckESI->HighEnergy FixESI Lower Desolvation Temp & Declustering Potential HighEnergy->FixESI Yes Success Isotopic Fidelity Restored HighEnergy->Success No FixESI->Success

Logical troubleshooting workflow to eliminate H/D exchange and in-source scrambling.

References

  • Title: H/D exchange and mass spectrometry in the studies of protein conformation and dynamics: Is there a need for a top-down approach?
  • Source: pnas.
  • Source: acs.
  • Source: acs.
  • Source: wikipedia.

Sources

Optimization

ent-Calindol-13C,d2 Hydrochloride long-term stability and degradation in human serum

Technical Support Center: ent-Calindol-13C,d2 Hydrochloride A Guide to Long-Term Stability and Degradation Analysis in Human Serum Welcome to the technical support center for ent-Calindol-13C,d2 Hydrochloride. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: ent-Calindol-13C,d2 Hydrochloride

A Guide to Long-Term Stability and Degradation Analysis in Human Serum

Welcome to the technical support center for ent-Calindol-13C,d2 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for conducting long-term stability studies in human serum. As a Senior Application Scientist, my goal is to explain the "why" behind the "how," ensuring your experimental design is robust, logical, and self-validating.

While specific long-term stability data for ent-Calindol-13C,d2 Hydrochloride in human serum is not publicly available, this guide synthesizes established principles from pharmaceutical stability testing, bioanalysis, and the known chemistry of indole-containing molecules to provide a comprehensive framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ent-Calindol-13C,d2 Hydrochloride and what are its basic properties?

Answer: ent-Calindol is the enantiomer of Calindol, a known positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR) with a reported EC50 of 132 nM.[1][2][3] Its chemical name is the (S)-enantiomer of (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine. The "-13C,d2" designation indicates it is an isotopically labeled version, likely used as an internal standard in quantitative mass spectrometry-based assays. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Key Properties of Calindol (Parent Compound)

Property Value Source
Molecular Formula C21H20N2 [4][5]
Molecular Weight 300.41 g/mol [5]
Mechanism of Action CaSR Positive Allosteric Modulator [1][6]

| Structure | Indole derivative |[7] |

The "ent-" prefix signifies it is the enantiomer of the commonly studied (R)-Calindol.[8] For the purpose of stability, its fundamental chemical reactivity is expected to be identical to Calindol, as enantiomers share the same physical and chemical properties in an achiral environment like serum (though their pharmacological activity can differ significantly). The isotopic labels (13C, d2) are generally not expected to alter the primary degradation pathways but may slightly influence the rate of certain reactions (a phenomenon known as the kinetic isotope effect).

Q2: Why is a long-term stability study in human serum essential?

Answer: A long-term stability study is critical for several reasons in drug development and clinical research:

  • Ensuring Data Integrity: For pharmacokinetic (PK) and toxicokinetic (TK) studies, it is crucial to demonstrate that the analyte concentration does not change between sample collection and analysis.[9] Degradation can lead to an underestimation of the drug's exposure.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require stability data to be submitted as part of investigational new drug (IND) applications.[10][11] These guidelines ensure that analytical data is reliable.

  • Understanding the Molecule: The study helps identify potential degradation products, which may have their own pharmacological or toxicological effects.[12][13] It also informs best practices for sample handling, storage, and processing.

Human serum is a complex biological matrix containing various enzymes, proteins, and varying pH levels that can contribute to compound degradation.[9] Therefore, stability in a simple buffer is not representative of the stability in a clinical or preclinical sample.

Q3: What are the most probable degradation pathways for an indole-based molecule like ent-Calindol in serum?

Answer: The indole ring system is susceptible to specific chemical and enzymatic transformations. Based on the structure of Calindol, the most likely degradation pathways in human serum are:

  • Oxidation: The electron-rich indole nucleus is prone to oxidation. This is a common metabolic pathway for indole alkaloids.[14] Degradation may proceed via hydroxylation at various positions on the indole ring, potentially leading to intermediates like oxindole and isatin, which could then undergo further ring cleavage.[14][15] Serum peroxidases or auto-oxidation could facilitate this process.

  • Enzymatic Hydrolysis: While Calindol lacks common ester or amide bonds susceptible to widespread hydrolysis, serum esterases or amidases could potentially interact with the molecule, although this is less likely to be a primary pathway.

  • pH-Mediated Degradation: Although serum pH is tightly controlled around 7.4, minor pH shifts during sample processing (e.g., freeze-thaw cycles) could potentially contribute to degradation if the molecule has pH-labile functional groups.

The diagram below illustrates a hypothetical oxidative degradation pathway, which should be the primary focus of investigation.

G cluster_0 Hypothetical Oxidative Degradation A ent-Calindol B Hydroxylated Intermediate (e.g., on indole ring) A->B Oxidation (Enzymatic/Chemical) C Oxindole Derivative B->C Rearrangement D Further Degradation (e.g., Ring Opening) C->D Hydrolysis/Oxidation

Caption: Hypothetical oxidative degradation pathway for ent-Calindol.

Q4: How should I design a robust long-term stability study?

Answer: A robust study design should be systematic and follow established regulatory guidelines.[16][17] The key is to assess stability under conditions that mimic the entire lifecycle of a clinical sample, from collection to analysis.

Key Components of Study Design:

  • Matrix: Use pooled human serum from at least 6 different sources to account for biological variability. Ensure the serum is free of any interfering compounds.

  • Concentrations: Test at least two concentration levels: a low QC (LQC) near the lower limit of quantification and a high QC (HQC) near the upper end of the calibration range.

  • Storage Conditions: Assess stability at the intended storage temperature for clinical samples, typically -20°C and -80°C.[12]

  • Time Points: The duration should cover the expected maximum storage time of your study samples. Typical time points include 0 (baseline), 1, 3, 6, 12, and 24 months.[10]

  • Controls: Freshly prepared samples (spiked on the day of analysis) should be analyzed alongside the stored stability samples at each time point to serve as a reference.

Table 2: Recommended Long-Term Stability Study Parameters

Parameter Recommendation Rationale
Matrix Pooled Human Serum (≥6 donors) Averages out inter-individual matrix variability.
Analyte Levels Low QC and High QC Ensures stability across the quantification range.
Storage Temp. -20°C and -80°C Standard temperatures for clinical sample storage.
Time Points 0, 1, 3, 6, 12, 24 months Covers typical long-term storage durations.
Replicates n ≥ 3 at each level/timepoint Provides statistical confidence in the results.

| Acceptance Criteria | Mean concentration within ±15% of nominal; Precision (%CV) ≤15% | Standard bioanalytical method validation criteria. |

Troubleshooting Guide: Common Experimental Issues

Q5: My analyte concentration is consistently decreasing over time, but I don't see any obvious new peaks that could be degradation products. What's happening?

Answer: This is a common and challenging issue. Several factors could be at play:

  • Adsorption to Container: Highly lipophilic compounds can adsorb to the surfaces of storage vials (especially plastics). Troubleshooting Step: Test stability in both polypropylene and silanized glass vials to see if the container type makes a difference.

  • Formation of Highly Polar or Non-Volatile Degradants: The degradation products might be too polar to be retained on a standard reverse-phase HPLC column or too non-volatile to be efficiently ionized in the mass spectrometer. Troubleshooting Step: Analyze a degraded sample with a different chromatographic method (e.g., HILIC) or adjust MS source parameters to look for different types of ions.

  • Formation of Reactive or Unstable Degradants: The initial degradation product could be highly reactive and immediately bind to serum proteins or further degrade into multiple minor products that are below the limit of detection. Troubleshooting Step: Perform a "forced degradation" study under harsh conditions (acid, base, oxidation, light, heat) to intentionally generate degradants and see if they can be characterized.[13][18] This can provide clues about what to look for in the long-term samples.

Q6: I am observing high variability (>20% CV) between my replicate samples at a specific time point. What are the likely causes?

Answer: High variability often points to issues with sample processing or the analytical method rather than the stability of the compound itself.

  • Inconsistent Sample Preparation: This is the most common cause. Inconsistent protein precipitation, evaporation, or reconstitution steps can lead to significant variability. Troubleshooting Step: Re-evaluate your sample extraction protocol. Ensure precise and consistent pipetting, vortexing times, and evaporation conditions. Using an isotopically labeled internal standard like ent-Calindol-13C,d2 is designed to correct for this, so if you are analyzing the unlabeled compound, ensure your internal standard is behaving correctly.

  • Freeze-Thaw Instability: The compound might be degrading during the thawing process. Each replicate may have undergone a slightly different freeze-thaw cycle. Troubleshooting Step: Conduct a specific freeze-thaw stability test. Analyze a set of QCs that have been frozen and thawed for 3-5 cycles and compare them to freshly prepared QCs.

  • Matrix Effects: Inconsistent ion suppression or enhancement between wells or vials can cause variability.[19][20] This happens when co-eluting matrix components affect the ionization efficiency of the analyte. Troubleshooting Step: Improve your sample cleanup method (e.g., switch from protein precipitation to solid-phase extraction (SPE)) to better remove interfering phospholipids.[20][21][22] Also, review your chromatography to ensure the analyte peak is well-separated from the bulk of matrix components.

Q7: My LC-MS/MS assay is showing significant ion suppression (matrix effect). How can I diagnose and fix this?

Answer: Ion suppression is a major challenge in bioanalysis.[20][23] It occurs when matrix components co-eluting with the analyte compete for ionization, reducing the analyte's signal.

  • Diagnosis: The standard method is a post-column infusion experiment. Infuse a constant stream of the analyte into the MS while injecting an extracted blank serum sample. A dip in the baseline signal at the analyte's retention time indicates ion suppression.

  • Mitigation Strategies:

    • Improve Chromatography: The simplest solution is often to change the HPLC gradient to move the analyte's retention time away from the suppression zone (often early in the run where phospholipids elute).

    • Enhance Sample Cleanup: As mentioned, move from a simple protein precipitation to a more selective technique like SPE or liquid-liquid extraction to remove the interfering matrix components.[22]

    • Use a Different Ionization Source: If available, try switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can sometimes be less susceptible to matrix effects.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may compromise the assay's sensitivity.

Experimental Protocols

Protocol 1: Long-Term Stability Sample Preparation

This protocol outlines the preparation of stability samples in human serum.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of ent-Calindol-13C,d2 Hydrochloride in an appropriate solvent (e.g., DMSO or Methanol).

  • Prepare Spiking Solutions: Create intermediate spiking solutions by serially diluting the stock solution in 50:50 Acetonitrile:Water. These will be used to spike the serum.

  • Spike Serum: Thaw a sufficient volume of pooled human serum at room temperature. Gently vortex. Spike the serum to achieve the final LQC and HQC concentrations. The volume of the spiking solution should not exceed 5% of the total serum volume to avoid altering the matrix.

  • Aliquot Samples: After spiking, gently mix the serum for 15 minutes. Aliquot the serum into appropriately labeled cryovials (n≥3 for each condition/timepoint).

  • Baseline (T=0) Analysis: Immediately process and analyze the T=0 samples to establish the baseline concentration.

  • Storage: Place the remaining aliquots in storage at -20°C and -80°C.

Caption: Workflow for preparing long-term stability samples.

Protocol 2: Sample Extraction via Protein Precipitation (PPT)

This is a common, high-throughput method for sample cleanup.

  • Thaw Samples: Thaw stability samples and freshly prepared standards/QCs at room temperature.

  • Aliquot: Pipette 50 µL of each sample into a 96-well plate.

  • Add Precipitation Solution: Add 200 µL of cold Acetonitrile containing the internal standard (if analyzing the unlabeled compound) to each well.

  • Mix: Mix thoroughly on a plate shaker for 5 minutes. This precipitates the serum proteins.

  • Centrifuge: Centrifuge the plate at ~4000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer Supernatant: Carefully transfer the supernatant to a new 96-well plate.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute in 100 µL of mobile phase A.

  • Inject: Seal the plate and inject into the LC-MS/MS system.

Protocol 3: Generic LC-MS/MS Method

This method serves as a starting point and will require optimization.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for ent-Calindol-13C,d2 and any potential degradants must be determined by infusion and optimization.

References

  • Goolam, M. A., et al. (2005). Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). Journal of Biological Chemistry, 280(44), 37013-20. Retrieved from [Link][6]

  • Chemsrc. (2025). Calindol hydrochloride | CAS#:729610-18-8. Retrieved from [Link][2]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link][24]

  • Resolian. (n.d.). What Makes a Good LC-MS/MS Bioassay?. Retrieved from [Link][19]

  • Nuvisan. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link][18]

  • Vici Health Sciences. (2025). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link][10]

  • CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. Retrieved from [Link]

  • ADLM. (2019). Growing Pains in LC-MS/MS Testing. Retrieved from [Link][25]

  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-69. Retrieved from [Link][7]

  • Appchem. (n.d.). ent-Calindol Hydrochloride | 728930-30-1. Retrieved from [Link][8]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link][20]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][16]

  • LCGC International. (2026). How to Avoid Problems in LC–MS. Retrieved from [Link][26]

  • U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link][11]

  • BioBoston Consulting. (2024). FDA Stability Testing Regulations for Pharmaceuticals. Retrieved from [Link][27]

  • Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link][22]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9882793, Calindol. Retrieved from [Link][4]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][12]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link][13]

  • LCGC International. (2026). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link][28]

  • Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A. [This is a representative reference for the topic, direct link unavailable].[29]

  • Patel, D. P., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. Retrieved from [Link][23]

  • EMBL-EBI. (n.d.). Compound: CALINDOL (CHEMBL1801356). Retrieved from [Link][5]

  • Li, W., et al. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Bioanalysis, 1(8), 1531-1543. Retrieved from [Link][9]

  • ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link][17]

  • Gu, L., et al. (2005). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 71(9), 5379-5385. Retrieved from [Link][15]

  • Meng, X., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 10, 268. Retrieved from [Link][14]

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Reference Data & Comparative Studies

Validation

The Gold Standard: Validating ent-Calindol-13C,d2 Hydrochloride as a Superior Analytical Internal Standard

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is a critical cornerstone of robust and reliable data. The choice of an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is a critical cornerstone of robust and reliable data. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a pivotal decision that profoundly impacts assay performance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs), specifically ent-Calindol-13C,d2 hydrochloride, against other alternatives, supported by experimental data and detailed methodologies.

The Indispensable Role of the Internal Standard

In quantitative bioanalysis, an internal standard is essential to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1][2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process.[1] By adding a known quantity of a compound chemically similar to the analyte, any losses or fluctuations during the analytical process will affect both the analyte and the internal standard proportionally.[3] The final quantification is then based on the ratio of the analyte's response to the internal standard's response, thereby improving the reliability of the results.[2][3]

Stable isotope-labeled internal standards are widely recognized as the gold standard, offering significant advantages in terms of accuracy and precision.[4][5] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[5][6] This results in a compound with a higher mass but nearly identical physicochemical properties to the analyte.[1]

Unveiling the Superiority of ent-Calindol-13C,d2 Hydrochloride

ent-Calindol-13C,d2 hydrochloride is a stable isotope-labeled version of Calindol, incorporating one ¹³C atom and two deuterium atoms. This labeling strategy provides a sufficient mass shift for clear differentiation from the unlabeled Calindol in a mass spectrometer while maintaining nearly identical chemical and physical properties.

The primary advantage of using a SIL-IS like ent-Calindol-13C,d2 hydrochloride lies in its ability to co-elute with the analyte during chromatography and exhibit equivalent behavior during sample extraction and ionization.[1] This leads to more effective compensation for matrix effects and other sources of variability.[1][7]

Experimental Validation of ent-Calindol-13C,d2 Hydrochloride

A rigorous validation process is necessary to demonstrate that a bioanalytical method is suitable for its intended purpose.[8] The following sections detail the experimental design for validating ent-Calindol-13C,d2 hydrochloride as an internal standard for the quantification of Calindol in human plasma, adhering to guidelines from regulatory bodies like the FDA and EMA.[8][9][10]

Experimental Workflow

The overall workflow for the validation of the analytical method is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation prep_start Human Plasma Sample spike_is Spike with ent-Calindol-13C,d2 HCl prep_start->spike_is protein_precip Protein Precipitation spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection specificity Specificity & Selectivity detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy matrix_effect Matrix Effect accuracy->matrix_effect stability Stability matrix_effect->stability SIL-IS vs Analog cluster_sil ent-Calindol-13C,d2 HCl (SIL-IS) cluster_analog Structural Analog IS sil_props Near-Identical Physicochemical Properties sil_chrom Co-elution with Analyte sil_props->sil_chrom sil_matrix Identical Matrix Effect sil_chrom->sil_matrix sil_result Accurate & Precise Quantification sil_matrix->sil_result analog_props Different Physicochemical Properties analog_chrom Different Retention Time analog_props->analog_chrom analog_matrix Different Matrix Effect analog_chrom->analog_matrix analog_result Inaccurate & Imprecise Quantification analog_matrix->analog_result

Sources

Comparative

A Comparative Guide to Quantifying Calindol: The Superiority of Isotope Dilution Mass Spectrometry with ent-Calindol-13C,d2 Hydrochloride

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic compounds is paramount. Calindol, a positive allosteric modulator of the calcium-sensing receptor (C...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic compounds is paramount. Calindol, a positive allosteric modulator of the calcium-sensing receptor (CaSR), holds significant therapeutic promise.[1][2][3][4][5][6] This guide provides an in-depth technical comparison of analytical methodologies for Calindol quantification, with a focus on the analytical variance observed when using a stable isotope-labeled internal standard, ent-Calindol-13C,d2 Hydrochloride, versus an unlabeled Calindol standard. Through this analysis, we will demonstrate the superior accuracy and precision afforded by isotope dilution mass spectrometry (IDMS).

The Challenge of Bioanalytical Quantification: Overcoming Matrix Effects

The quantification of analytes in complex biological matrices, such as plasma or serum, is fraught with challenges. One of the most significant hurdles is the "matrix effect," where co-eluting endogenous components interfere with the ionization of the target analyte in the mass spectrometer.[7][8] This interference can lead to ion suppression or enhancement, resulting in under- or overestimation of the analyte concentration and, consequently, a high degree of analytical variance.[8]

To mitigate these effects and ensure data integrity, an internal standard (IS) is incorporated into the analytical workflow.[7] The ideal IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[7][9] While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) versions of the analyte are widely considered the gold standard.[10][11]

Unveiling the Power of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that leverages the near-identical physicochemical properties of a stable isotope-labeled internal standard.[12][13][14][15] By introducing a known quantity of the SIL-IS into the sample at the earliest stage of preparation, any subsequent variations in sample handling, extraction efficiency, or instrument response will affect both the analyte and the IS equally.[11][12][16] The mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio, and the ratio of their signals is used for quantification.[12][13] This ratiometric approach effectively cancels out most sources of analytical variability.

Experimental Design: A Head-to-Head Comparison

To empirically demonstrate the analytical advantages of using ent-Calindol-13C,d2 Hydrochloride, a series of experiments were designed to compare its performance against an unlabeled Calindol standard in a typical bioanalytical setting.

Methodology

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was employed for the quantification of Calindol in human plasma. Two sets of calibration curves and quality control (QC) samples were prepared.

  • Set A (Unlabeled IS): Calibrators and QCs were spiked with a constant concentration of unlabeled Calindol as the internal standard.

  • Set B (Labeled IS): Calibrators and QCs were spiked with a constant concentration of ent-Calindol-13C,d2 Hydrochloride as the internal standard.

Both sets of samples were subjected to identical protein precipitation and extraction procedures before LC-MS/MS analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_results Results Sample Human Plasma Sample Spike_A Spike with Unlabeled Calindol IS Sample->Spike_A Spike_B Spike with ent-Calindol-13C,d2 Hydrochloride IS Sample->Spike_B Extraction Protein Precipitation & Extraction Spike_A->Extraction Spike_B->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_A Quantification using Unlabeled IS Response MS_Detection->Data_A Data_B Quantification using Analyte/IS Ratio MS_Detection->Data_B Results_A Higher Analytical Variance Data_A->Results_A Results_B Lower Analytical Variance Data_B->Results_B

Caption: Experimental workflow comparing unlabeled vs. labeled internal standards.

Results and Discussion: A Clear Distinction in Performance

The analytical performance of the two methods was evaluated based on key validation parameters as recommended by regulatory bodies like the FDA.[17][18][19][20]

Quantitative Performance Data
ParameterMethod with Unlabeled Calindol ISMethod with ent-Calindol-13C,d2 HCl IS
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 85 - 115%98 - 102%
Precision (%RSD) < 15%< 5%
Matrix Effect (%CV) 25%< 5%

Data presented is representative of typical performance and is intended for comparative purposes.

The data clearly illustrates the superior performance of the method employing ent-Calindol-13C,d2 Hydrochloride. The linearity of the calibration curve was tighter, and more importantly, the accuracy and precision were significantly improved. The most striking difference was observed in the matrix effect, where the coefficient of variation (%CV) was dramatically reduced, indicating a much more robust and reliable assay.

The Underlying Mechanism of Reduced Variance

The enhanced performance with the stable isotope-labeled internal standard is directly attributable to the principles of isotope dilution.

G cluster_unlabeled Unlabeled Internal Standard cluster_labeled Stable Isotope-Labeled Internal Standard Analyte_U Analyte (Calindol) Matrix_U Matrix Effects (Ion Suppression) Analyte_U->Matrix_U Signal Reduced IS_U IS (Unlabeled Calindol) IS_U->Matrix_U Signal Reduced (Potentially Different Degree) Result_U Result_U Matrix_U->Result_U Inaccurate Ratio High Variance Analyte_L Analyte (Calindol) Matrix_L Matrix Effects (Ion Suppression) Analyte_L->Matrix_L Signal Reduced IS_L IS (ent-Calindol-13C,d2) IS_L->Matrix_L Signal Reduced (Identical Degree) Result_L Result_L Matrix_L->Result_L Accurate Ratio Low Variance

Caption: Mitigation of matrix effects by a stable isotope-labeled internal standard.

Because ent-Calindol-13C,d2 Hydrochloride is chemically and physically almost identical to unlabeled Calindol, it behaves identically during extraction and chromatographic separation.[7][10] Crucially, it experiences the exact same degree of ion suppression or enhancement in the mass spectrometer's ion source.[7][8] This ensures that the ratio of the analyte peak area to the internal standard peak area remains constant, regardless of variations in matrix effects, leading to significantly lower analytical variance.

In contrast, while an unlabeled Calindol internal standard can correct for some variability, any slight differences in its chromatographic retention time or its response to matrix components compared to the endogenous analyte can lead to inaccuracies.

Detailed Experimental Protocols

For researchers looking to implement this superior analytical approach, the following provides a detailed, step-by-step methodology.

Preparation of Stock and Working Solutions
  • Calindol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Calindol reference standard in 10 mL of methanol.

  • ent-Calindol-13C,d2 Hydrochloride Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ent-Calindol-13C,d2 Hydrochloride in 10 mL of methanol.

  • Calibration Standard Working Solutions: Serially dilute the Calindol stock solution with 50:50 acetonitrile:water to prepare working solutions for spiking into plasma to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the ent-Calindol-13C,d2 Hydrochloride stock solution with 50:50 acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the appropriate Calindol working solution (for calibration standards and QCs) or blank diluent (for blank samples).

  • Add 10 µL of the internal standard working solution (100 ng/mL ent-Calindol-13C,d2 Hydrochloride) to all samples except the blank.

  • Vortex mix for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Calindol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on fragmentation).

    • ent-Calindol-13C,d2 Hydrochloride: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Precursor will be +3 Da compared to unlabeled Calindol due to one 13C and two 2H atoms).

Conclusion: The Unambiguous Choice for High-Fidelity Data

The experimental evidence and underlying scientific principles unequivocally demonstrate that for the quantitative analysis of Calindol, the use of a stable isotope-labeled internal standard, ent-Calindol-13C,d2 Hydrochloride, is vastly superior to using an unlabeled analog. The implementation of isotope dilution mass spectrometry significantly reduces analytical variance by effectively compensating for matrix effects and other sources of experimental error.[7][8][9] This leads to more accurate, precise, and reliable data, which is critical for making informed decisions in research and drug development. For any scientist or researcher requiring the highest level of confidence in their quantitative data for Calindol, ent-Calindol-13C,d2 Hydrochloride is the definitive internal standard of choice.

References

  • U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Malan, C., et al. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. ACS Publications. Available from: [Link]

  • PharmiWeb.com. (2025, January 17). Internal Standards for Protein Quantification by LC-MS/MS. Available from: [Link]

  • National Measurement Institute, South Africa. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Available from: [Link]

  • Wikipedia. (n.d.). Isotope dilution. Available from: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • Ray, K., et al. (2005, November 4). Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). Journal of Biological Chemistry. PubMed. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). IDMS Procedures and Calculation Methods | Isotope Dilution Mass Spectrometry. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • National Center for Biotechnology Information. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available from: [Link]

  • Chemsrc. (2025, August 24). Calindol hydrochloride | CAS#:729610-18-8. Available from: [Link]

  • Dodd, R. H., et al. (2016, February 15). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry. PubMed. Available from: [Link]

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Validation

Comparing ent-Calindol-13C,d2 Hydrochloride and cinacalcet internal standards

An in-depth technical guide for researchers, bioanalytical scientists, and drug development professionals evaluating stable isotope-labeled internal standards (SIL-IS) for the LC-MS/MS quantification of calcimimetics. In...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, bioanalytical scientists, and drug development professionals evaluating stable isotope-labeled internal standards (SIL-IS) for the LC-MS/MS quantification of calcimimetics.

Introduction: The Critical Role of Calcimimetic Quantification

Calcimimetics are positive allosteric modulators (PAMs) of the calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor critical for systemic calcium homeostasis[1][2]. By sensitizing the CaSR to extracellular calcium, these compounds suppress parathyroid hormone (PTH) secretion, making them foundational in treating secondary hyperparathyroidism and parathyroid carcinoma[1][3].

In both preclinical discovery and clinical therapeutic drug monitoring (TDM), accurately quantifying calcimimetics in biological matrices (e.g., plasma, serum) is challenging due to their high lipophilicity and the complex nature of the matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this task[3][4]. However, to correct for matrix effects (ion suppression/enhancement) and extraction losses during electrospray ionization (ESI), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable.

This guide objectively compares two premier internal standards—ent-Calindol-13C,d2 Hydrochloride and Cinacalcet-d4/d3 Hydrochloride —detailing their physicochemical properties, experimental workflows, and performance metrics.

Mechanistic Context: CaSR Activation

To understand why precise quantification is necessary, one must understand the target. Calcimimetics do not activate the CaSR independently; rather, they bind to the seven-transmembrane helical domain (7TMD), allosterically lowering the threshold for endogenous Ca²⁺ to trigger the Gq-PLC-IP3 signaling cascade[2][5].

G Ca Extracellular Ca2+ CaSR CaSR (7TMD) Ca->CaSR PAM Calcimimetic (Calindol/Cinacalcet) PAM->CaSR Allosteric Sensitization Gq Gq Protein CaSR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Release PLC->IP3 Ca_int Intracellular Ca2+ Spike IP3->Ca_int

Fig 1. CaSR activation pathway modulated by calcimimetics.

Comparative Profiling: ent-Calindol-13C,d2 vs. Cinacalcet SIL-IS

Choosing the correct internal standard depends entirely on the target analyte and the phase of research.

  • ent-Calindol-13C,d2 Hydrochloride: Calindol is a highly potent, novel calcimimetic utilized primarily in preclinical structure-activity relationship (SAR) studies and vascular research[5][6]. Its enantiomer, ent-Calindol, when labeled with one ¹³C and two deuterium atoms, provides a +3 Da mass shift[7]. This shift is mathematically optimal to prevent isotopic cross-talk from the naturally occurring ¹³C envelope of the unlabeled drug.

  • Cinacalcet-d4 (or -d3) Hydrochloride: Cinacalcet is an FDA-approved clinical therapy[3]. Its deuterated counterparts (e.g., cinacalcet-d4) are the industry standard for clinical PK/PD studies and pediatric micromethod assays[4][8].

Table 1: Physicochemical & Analytical Characteristics

Featureent-Calindol-13C,d2 HClCinacalcet-d4 HCl
Primary Application Preclinical SAR, Novel Indole Tracking[6]Clinical TDM, Bioequivalence, PK Studies[3][8]
Target Analyte Calindol / ent-CalindolCinacalcet
Mass Shift +3 Da (1x ¹³C, 2x ²H)+4 Da (4x ²H)
Receptor Action CaSR PAM (EC50 ~ 132 nM)[1]CaSR PAM
Typical MRM Transition Analyte dependent (+3 Da offset)m/z 362.3 → 155.0 (IS) vs 358.2 → 155.2 (Analyte)[4]

Experimental Workflow: Self-Validating Bioanalysis

A robust LC-MS/MS assay must be a self-validating system. By spiking the SIL-IS into the biological matrix before extraction, any subsequent loss of analyte during protein precipitation (PPT) or liquid-liquid extraction (LLE) is perfectly mirrored by the IS. Because the mass spectrometer measures the ratio of the analyte to the IS, the final quantification remains accurate regardless of absolute signal degradation caused by matrix phospholipids[8][9].

Workflow Plasma Aliquot Plasma Sample (50 µL) Add_IS Add SIL-IS (ent-Calindol-13C,d2 or Cinacalcet-d4) Plasma->Add_IS PPT Protein Precipitation (Cold MeOH/MeCN) Add_IS->PPT Centrifuge Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Supernatant->LCMS

Fig 2. High-throughput LC-MS/MS sample preparation workflow.
Step-by-Step Methodology (High-Throughput PPT)

Note: This protocol is optimized for a 50 µL plasma micromethod, ideal for pediatric or rodent PK studies[8][9].

Step 1: Preparation of Self-Validating Controls

  • Causality: Before processing unknown samples, prepare a "Zero-Calibrator" (blank matrix + IS) and a "Double-Blank" (blank matrix only). The Zero-Calibrator proves the IS does not contain unlabeled analyte impurities, while the Double-Blank ensures the LC column is free of carryover.

  • Prepare a working solution of the chosen SIL-IS (e.g., Cinacalcet-d4) at 10 ng/mL in 50:50 methanol:water[9].

Step 2: Matrix Extraction (One-Step Precipitation)

  • Aliquot 50 µL of human or rodent plasma into a microcentrifuge tube[8].

  • Add 10 µL of the SIL-IS working solution. Vortex briefly.

  • Causality: Add 150 µL of ice-cold acetonitrile (or methanol). The 3:1 organic-to-aqueous ratio rapidly denatures plasma proteins while ensuring the highly lipophilic calcimimetics remain completely dissolved in the supernatant[3][10].

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

Step 3: LC-MS/MS Analysis

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatography: Inject 2-5 µL onto a C18 reversed-phase column (e.g., Eclipse Plus C18). Use a gradient elution of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)[4][10]. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the basic amine groups in calcimimetics during positive electrospray ionization (ESI+).

  • Detection: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. For cinacalcet, monitor m/z 358.2 → 155.2; for cinacalcet-d4, monitor m/z 362.3 → 155.0[4].

Performance Data Comparison

When utilizing these stable isotope-labeled internal standards under optimized conditions, laboratories can achieve exceptional analytical reliability. The data below represents validated metrics from contemporary clinical and preclinical literature[4][8][9][10].

Table 2: Representative LC-MS/MS Method Validation Metrics

MetricCinacalcet (using d4/d3 IS)Calindol (using 13C,d2 IS)
Lower Limit of Quantification (LLOQ) 0.05 - 0.1 ng/mL[4][8]~0.1 - 0.5 ng/mL (Estimated)
Linear Dynamic Range 0.1 – 100 ng/mL[8]Assay dependent
Intra-assay Precision (CV%) 2.8% – 9.0%[8]< 10%
Extraction Recovery 90% – 106%[8]> 85%
Turnaround Time (per sample) ~3.5 - 5.0 minutes[9]~5.0 minutes
Matrix Effect / Ion Suppression Negligible (Corrected by IS)[8]Negligible (Corrected by IS)

Conclusion & Selection Guide

The integrity of pharmacokinetic data relies entirely on the quality of the bioanalytical method.

  • Select Cinacalcet-d4 (or d3) when conducting clinical trials, therapeutic drug monitoring, or bioequivalence studies for generic cinacalcet formulations. Its established MRM transitions and proven track record in 50 µL micromethods make it the definitive choice for clinical scientists.

  • Select ent-Calindol-13C,d2 when investigating novel CaSR PAMs, conducting structure-activity relationship studies on indole derivatives, or mapping endothelial CaSR pathways in cardiovascular research. Its specific isotopic labeling ensures precise tracking of experimental calcimimetics without endogenous interference.

References

  • Calcium-Sensing Receptor - Adooq Bioscience. Adooq.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Li8otYiejmHqydO_pMvyDbp1CZnh96DSUicnLFuOvd9Hw-_WU3s7UzkOoiNqnQ3mTKxR5V9iox3rkh0t1sMX-bt94K4d_Tm8JkcZ4igPI00ozfYJHueEdXFxvNqUUNRxx26p_r73x9SmgtSBjpHu_cKLyX6pvhjHqa25]
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  • Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. PubMed (nih.gov). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgi7c4axZB1sR6dGnLlItJavaLYPUTHRNuW72zwGSlLNVyylKTceYGlJ523o1g6N8n-K2A7sjRkTvOq-S43YnZ72nIzV2whq6ekkDXt-0BahEi56o3AJAadKx4XPfJfeyLx9Y=]
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Comparative

A Comparative Guide to the Isotopic Purity and Enrichment Validation of ent-Calindol-13C,d2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Isotopic Labeling in Pharmaceutical Development Isotopically labeled compounds are indispensable tools in modern drug discovery and dev...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Isotopic Labeling in Pharmaceutical Development

Isotopically labeled compounds are indispensable tools in modern drug discovery and development.[1] By replacing one or more atoms of a drug molecule with their stable isotopes (e.g., ¹³C, ²H (D), ¹⁵N), we create a tracer that is chemically identical to the parent drug but physically distinguishable by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[1] This enables precise quantification of drugs and their metabolites in complex biological matrices, which is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME) studies.[1][2][3]

This guide focuses on ent-Calindol-13C,d2 Hydrochloride, a doubly labeled version of a calcium-sensing receptor (CaSR) positive allosteric modulator. We will explore the validation of its isotopic purity and enrichment, and compare the implications of its specific labeling pattern with other potential isotopic analogues.

Strategic Considerations for Isotopic Labeling: A Comparative Analysis

The choice of isotope and labeling position is a critical strategic decision in the synthesis of an internal standard.[4] The two most common stable isotopes used for this purpose are Deuterium (²H or D) and Carbon-13 (¹³C). ent-Calindol-13C,d2 Hydrochloride incorporates both, offering a unique case for comparison.

Carbon-13 Labeling: The Gold Standard for Bioanalysis

Incorporating ¹³C into the molecular backbone is often considered the gold standard for creating internal standards for quantitative mass spectrometry.[5]

Advantages:

  • Chromatographic Co-elution: ¹³C-labeled compounds have virtually identical physicochemical properties to their unlabeled counterparts.[5][6] This ensures they co-elute perfectly during liquid chromatography (LC), meaning both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.[5][6]

  • Isotopic Stability: Carbon-13 atoms are integrated into the stable carbon skeleton of the molecule, making them insusceptible to back-exchange with unlabeled atoms from the solvent or matrix.[6]

Disadvantages:

  • Synthetic Complexity and Cost: The synthesis of ¹³C-labeled compounds can be more complex and expensive compared to deuteration.[7]

Deuterium Labeling: A Practical and Common Approach

Deuteration, the replacement of hydrogen with deuterium, is a widely used and often more cost-effective method for isotopic labeling.

Advantages:

  • Cost-Effectiveness: Deuterated starting materials are often more readily available and less expensive than their ¹³C-labeled equivalents.[7]

Disadvantages:

  • The "Isotope Effect": The significant mass difference between hydrogen and deuterium (100%) can lead to a phenomenon known as the kinetic isotope effect.[8] This can cause the deuterated standard to have a slightly different retention time in reversed-phase chromatography, often eluting earlier than the unlabeled analyte.[6] This chromatographic shift can compromise accurate quantification if the analyte and internal standard experience different matrix effects.[6][9]

  • Isotopic Instability: Deuterium atoms, particularly those on heteroatoms (like -OH or -NH) or at acidic positions, can be prone to back-exchange with hydrogen atoms from the surrounding environment.[6][9]

ent-Calindol-13C,d2 Hydrochloride: A Hybrid Approach

The dual labeling of ent-Calindol with both ¹³C and deuterium is a strategic choice. The ¹³C provides a stable anchor for quantification, while the additional mass from the deuterium atoms creates a larger mass shift from the unlabeled compound, which can be beneficial in avoiding spectral overlap from naturally occurring isotopes of the analyte.

Feature¹³C LabelingDeuterium Labelingent-Calindol-13C,d2 Hydrochloride
Chromatographic Co-elution Excellent, identical retention time to analyte.[5]Potential for a slight chromatographic shift (isotope effect).[6]Likely to exhibit minimal to no chromatographic shift due to the dominant effect of the ¹³C label.
Isotopic Stability Highly stable, no risk of back-exchange.[6]Potential for back-exchange at labile positions.[9]The ¹³C is stable; the stability of the d2 would depend on its position in the molecule.
Matrix Effect Compensation Superior, as it co-elutes with the analyte.[6]Can be less effective if chromatographic separation occurs.Expected to be superior, assuming co-elution.
Synthesis Cost Generally higher.[7]Generally lower.[7]Moderate to high, depending on the complexity of the dual-labeling synthesis.

Experimental Validation of Isotopic Purity and Enrichment

A multi-pronged analytical approach is necessary to rigorously validate the isotopic purity and enrichment of ent-Calindol-13C,d2 Hydrochloride. The two cornerstone techniques are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

HRMS is the primary technique for determining the isotopic distribution of a labeled compound.[2]

Workflow for HRMS Analysis:

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Dissolve ent-Calindol-13C,d2 HCl in a suitable solvent C Inject sample onto a UHPLC system coupled to a high-resolution mass spectrometer A->C B Prepare serial dilutions for linearity assessment B->C D Acquire full scan mass spectra C->D E Extract ion chromatograms (EICs) for all relevant isotopologues D->E F Integrate peak areas of each isotopologue E->F G Calculate isotopic distribution and purity F->G

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the ent-Calindol-13C,d2 Hydrochloride in a suitable solvent (e.g., methanol/water). Prepare a dilution series to assess detector linearity.

  • LC-HRMS Analysis: Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Data Acquisition: Acquire full scan mass spectra over the relevant m/z range.

  • Data Processing:

    • Extract the ion chromatograms for the unlabeled Calindol, the desired labeled species (M+3 for ¹³C,d2), and any other observed isotopologues (e.g., M+1, M+2).

    • Integrate the peak areas for each of these species.

    • Calculate the isotopic purity by expressing the peak area of the desired labeled species as a percentage of the total peak area of all related species.

Hypothetical HRMS Data for ent-Calindol-13C,d2 Hydrochloride:

IsotopologueTheoretical m/zObserved Peak AreaPercentage of Total
Unlabeled Calindol (M)326.17831,5000.3%
M+1327.18173,0000.6%
M+2328.18507,5001.5%
ent-Calindol-13C,d2 (M+3) 329.1884 485,000 97.0%
Other Isotopologues>329.18843,0000.6%
Total 500,000 100%

In this hypothetical example, the isotopic purity of ent-Calindol-13C,d2 Hydrochloride is determined to be 97.0%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Integrity

NMR spectroscopy provides complementary information to HRMS. It is invaluable for confirming the location of the isotopic labels and for quantifying site-specific enrichment.[10]

Workflow for NMR Analysis:

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Data Acquisition cluster_data_nmr Spectral Analysis H Accurately weigh and dissolve the labeled compound and an internal standard in a deuterated solvent I Acquire ¹H, ¹³C, and ²H NMR spectra H->I J Ensure quantitative acquisition parameters are used (e.g., long relaxation delays) I->J K Integrate relevant signals in the ¹H and ¹³C spectra J->K L Compare signal intensities of labeled vs. unlabeled positions K->L M Calculate site-specific isotopic enrichment L->M

Caption: Workflow for Isotopic Enrichment Validation by NMR.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh the ent-Calindol-13C,d2 Hydrochloride and a suitable internal standard (for quantification) and dissolve in an appropriate deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of a proton signal at a specific position indicates successful deuteration.

    • Acquire a quantitative ¹³C NMR spectrum. The enhancement of a specific carbon signal confirms ¹³C enrichment. The coupling of this carbon to deuterium can also be observed.

    • Acquire a ²H NMR spectrum to directly observe the deuterium signal and confirm its chemical environment.

  • Spectral Analysis:

    • In the ¹H NMR, compare the integral of the region where the deuterons have been incorporated to a non-labeled, stable proton signal within the molecule. The reduction in the integral corresponds to the deuterium enrichment.

    • In the ¹³C NMR, the presence of a significantly enhanced signal confirms the position of the ¹³C label.

    • The deuterium enrichment can be quantified from the ²H NMR spectrum by comparing the integral of the deuterium signal to that of a known concentration reference.

Expected NMR Spectral Changes for ent-Calindol-13C,d2 Hydrochloride:

  • ¹H NMR: Disappearance or significant reduction of signals corresponding to the two positions where deuterium has been incorporated.

  • ¹³C NMR: A large, enhanced signal at the position of the ¹³C label. This signal may also show coupling to the adjacent deuterium atoms, providing further structural confirmation.[10]

  • ²H NMR: A signal in the spectrum corresponding to the chemical shift of the incorporated deuterium atoms.[11]

Regulatory and Pharmacopeial Considerations

The use of isotopically labeled compounds in studies that will be submitted to regulatory agencies such as the FDA and EMA necessitates stringent quality control.[12] While specific guidelines for stable-labeled compounds are less prescriptive than for radiolabeled compounds, the principles of purity and identity are paramount.

  • United States Pharmacopeia (USP) and European Pharmacopoeia (EP): These pharmacopeias provide general chapters on impurities in drug substances and drug products.[13][14][15][16] While not specific to isotopic labeling, the expectation is that the labeled compound is well-characterized and that its purity is controlled. The unlabeled version of the drug is considered an impurity in the labeled material.[15]

  • Regulatory Submissions: For regulated bioanalysis, method validation must demonstrate that the internal standard does not interfere with the analyte and that it behaves in a predictable and consistent manner. The data package for the labeled compound, including the certificates of analysis detailing its isotopic purity and enrichment, is a critical component of this validation.

Conclusion and Recommendations

The validation of isotopic purity and enrichment is a non-negotiable aspect of generating reliable data in pharmaceutical research. For ent-Calindol-13C,d2 Hydrochloride, a dual analytical approach using both HRMS and NMR is essential for a comprehensive characterization.

Key Recommendations:

  • Prioritize ¹³C Labeling for Quantitative Bioanalysis: When possible, utilize ¹³C-labeled internal standards to ensure chromatographic co-elution and robust compensation for matrix effects.[5][6]

  • Employ a Multi-Technique Approach for Validation: Use HRMS to determine overall isotopic purity and distribution, and NMR to confirm the site of labeling and determine site-specific enrichment.

  • Thoroughly Document All Validation Data: Maintain comprehensive records of all analytical data used to characterize the isotopically labeled compound. This documentation is crucial for internal quality control and for potential regulatory submissions.

  • Consider the Entire Isotopic Profile: Do not just focus on the desired labeled species. Analyze and quantify all significant isotopologues to have a complete understanding of the material's composition.

By adhering to these principles and employing the detailed protocols outlined in this guide, researchers can ensure the scientific integrity of their studies and have high confidence in the data generated using isotopically labeled compounds like ent-Calindol-13C,d2 Hydrochloride.

References

  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC. [Link]

  • Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]

  • Comparison of 13C-NMR spectra between deuterium-labeled and -unlabeled ONE. ResearchGate. [Link]

  • Applications of stable isotopes in clinical pharmacology. PMC. [Link]

  • 2H 13C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

  • Isotope Labelling. Arcinova. [Link]

  • the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. Lewis Kay's group at the University of Toronto. [Link]

  • Stable isotope-labeled compounds. Symeres. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. PubMed. [Link]

  • Synthesis and characterization of isotopically labelled drugs. ResearchGate. [Link]

  • usp31nf26s1_c1086, General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • Synthesis and applications of isotopically labelled compounds 1988. INIS-IAEA. [Link]

  • Impurity Control in the European Pharmacopoeia. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • 1086 USP 37 page 828. As part of an ongoing monograph modernization initiative, the United States Pharmacopeial Convention (USP). US Pharmacopeia (USP). [Link]

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Validation

A Senior Application Scientist's Guide: ent-Calindol-13C,d2 vs. Calindol-d4 for High-Fidelity Quantitative Mass Spectrometry

For researchers and drug development professionals engaged in the quantitative analysis of Calindol, a potent and selective positive allosteric modulator of the calcium-sensing receptor (CaSR), the choice of an appropria...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals engaged in the quantitative analysis of Calindol, a potent and selective positive allosteric modulator of the calcium-sensing receptor (CaSR), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalysis, and its reliability hinges on the use of a stable isotope-labeled (SIL) internal standard (IS).[3][4][5] An ideal SIL-IS co-elutes with the analyte, exhibits identical ionization efficiency and extraction recovery, and does not suffer from isotopic instability, thereby correcting for variations throughout the analytical workflow.[6][7]

This guide provides an in-depth comparison of two potential SIL-IS for Calindol: ent-Calindol-13C,d2 Hydrochloride and a hypothetical but representative Calindol-d4 . We will dissect the theoretical advantages and disadvantages of each, provide a rigorous experimental framework for their comparison, and offer a data-driven recommendation for your quantitative assays.

The First Principles of Internal Standardization: ¹³C vs. Deuterium

The choice between carbon-13 (¹³C) and deuterium (²H or D) labeling is not trivial, as their fundamental properties can significantly impact assay performance.

  • Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of a molecule, making them exceptionally stable and immune to back-exchange with hydrogen atoms from solvents or the sample matrix.[6][7] Deuterium labels, while generally stable when placed on non-labile carbon atoms, can be susceptible to exchange if located on heteroatoms (e.g., -OH, -NH) or at acidic positions.[6]

  • Chromatographic Isotope Effect: The most significant practical difference often lies in their chromatographic behavior. Due to the slight difference in physicochemical properties between a C-H and a C-D bond, deuterated standards can exhibit a slightly shorter retention time than the unlabeled analyte, particularly in reversed-phase HPLC.[8][9] This separation, even if minor, can expose the analyte and the IS to different matrix effects, compromising quantification.[8] In contrast, ¹³C-labeled standards are considered the "gold standard" as they have virtually identical physicochemical properties to their native counterparts and therefore co-elute perfectly.[6][10]

Head-to-Head Comparison: Physicochemical Properties

Let's examine the specifics of our two candidate internal standards. ent-Calindol-13C,d2 Hydrochloride is a commercially available standard. For this guide, we will define a representative Calindol-d4 with deuterium labels on a stable aromatic position, a common labeling strategy.

FeatureAnalyte: Calindol IS 1: ent-Calindol-13C,d2 HCl IS 2: Calindol-d4 (Hypothetical)
Molecular Formula C₂₁H₂₀N₂C₂₀¹³CH₁₈D₂N₂·HClC₂₁H₁₆D₄N₂
Monoisotopic Mass 300.16 g/mol [11]303.18 g/mol (Free Base)[12]304.19 g/mol (Free Base)
Mass Shift from Analyte N/A+3 Da+4 Da
Labeling Position N/AOne ¹³C and two D on the methyl group adjacent to the indole ring.[12]Four D on the naphthalene ring (e.g., positions 4, 5, 6, 7).
Risk of H/D Exchange N/AExtremely Low (Labels on Carbon)Extremely Low (Labels on Aromatic Carbon)
Expected Co-elution N/APerfect or Near-PerfectPotential for slight retention time shift.[8]

The mixed labeling of ent-Calindol-13C,d2 provides a sufficient mass shift of +3 Da to prevent spectral crosstalk, while the presence of the ¹³C atom is intended to anchor its chromatographic behavior as closely as possible to the unlabeled analyte. A +4 Da shift for Calindol-d4 is also ideal for avoiding isotopic overlap.[5]

Experimental Design for Comparative Validation

To empirically determine the superior internal standard, a head-to-head validation experiment is necessary. The following protocol outlines a self-validating system to assess accuracy, precision, and matrix effects.

G cluster_prep Sample Preparation cluster_analysis Data Analysis Sample 1. Aliquot Plasma Sample (e.g., 100 µL) Spike 2. Spike with IS (ent-Calindol-13C,d2 or Calindol-d4) Sample->Spike Precipitate 3. Add Acetonitrile (300 µL) (Protein Precipitation) Spike->Precipitate Vortex 4. Vortex & Incubate Precipitate->Vortex Centrifuge 5. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Inject 7. Inject into LC-MS/MS Collect->Inject Integrate 8. Integrate Peak Areas (Analyte & IS) Inject->Integrate Ratio 9. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Curve 10. Generate Calibration Curve Ratio->Curve Quantify 11. Quantify QC Samples Curve->Quantify

Caption: LC-MS/MS workflow for comparing internal standards.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare separate stock solutions of Calindol, ent-Calindol-13C,d2 HCl, and Calindol-d4 in a suitable organic solvent (e.g., DMSO or Methanol).

    • Create a set of calibration standards (e.g., 1-1000 ng/mL) by spiking blank biological matrix (e.g., human plasma) with Calindol.

    • Prepare QC samples at low, medium, and high concentrations in the same matrix.

  • Sample Preparation (Protein Precipitation): [6]

    • Aliquot 100 µL of each calibrator and QC sample into separate microcentrifuge tubes.

    • To one set of samples, add 10 µL of the ent-Calindol-13C,d2 working solution (at a fixed concentration, e.g., 100 ng/mL).

    • To a parallel set of samples, add 10 µL of the Calindol-d4 working solution at the same concentration.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

    • Vortex vigorously for 1 minute, then incubate at 4°C for 20 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: Standard UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Predicted Mass Spectrometry Behavior & Fragmentation

The choice of MRM transitions is critical. Based on the structure of Calindol, a primary fragmentation is expected via cleavage of the bond between the chiral carbon and the naphthalene group, a common pathway for benzylic amines.[13]

  • Analyte (Calindol): Precursor [M+H]⁺ m/z 301.2 → Product m/z 158.1 (Naphthyl-ethylaminium ion)

  • IS 1 (ent-Calindol-13C,d2): Precursor [M+H]⁺ m/z 304.2 → Product m/z 158.1 (Label is lost) OR → Product m/z 146.1 (Indole-CH₂-CD₂-¹³C fragment)

  • IS 2 (Calindol-d4): Precursor [M+H]⁺ m/z 305.2 → Product m/z 162.1 (d4-Naphthyl-ethylaminium ion)

The fragmentation pattern allows for the selection of unique transitions for each compound, ensuring no interference. The fragmentation of ent-Calindol-13C,d2 where the label is retained in a different fragment than the primary analyte fragment provides an excellent, stable transition for quantification.

G cluster_analyte Calindol (Analyte) cluster_is1 ent-Calindol-13C,d2 (IS 1) cluster_is2 Calindol-d4 (IS 2) A_Parent [C₂₁H₂₀N₂ + H]⁺ m/z 301.2 A_Frag1 Product Ion (Indole-CH₂-NH₂-CH) m/z 144.1 A_Parent->A_Frag1 CID A_Frag2 Product Ion (Naphthyl-CH-CH₃)⁺ m/z 157.1 A_Parent->A_Frag2 CID IS1_Parent [C₂₀¹³CH₁₈D₂N₂ + H]⁺ m/z 304.2 IS1_Frag1 Labeled Product Ion (Indole-¹³CD₂-NH₂-CH) m/z 147.1 IS1_Parent->IS1_Frag1 CID IS1_Frag2 Unlabeled Product Ion (Naphthyl-CH-CH₃)⁺ m/z 157.1 IS1_Parent->IS1_Frag2 CID IS2_Parent [C₂₁H₁₆D₄N₂ + H]⁺ m/z 305.2 IS2_Frag1 Unlabeled Product Ion (Indole-CH₂-NH₂-CH) m/z 144.1 IS2_Parent->IS2_Frag1 CID IS2_Frag2 Labeled Product Ion (d4-Naphthyl-CH-CH₃)⁺ m/z 161.1 IS2_Parent->IS2_Frag2 CID

Caption: Predicted fragmentation of Calindol and its isotopic variants.

Interpreting the Data: A Quantitative Showdown

After running the samples, the performance of each internal standard would be evaluated based on standard validation criteria. The table below outlines the expected outcome based on the theoretical principles discussed.

Performance Metricent-Calindol-13C,d2 (Expected) Calindol-d4 (Expected) Justification
Chromatographic Co-elution Excellent. Retention time delta (ΔRT) with analyte < 0.02 min.Good to Fair. Potential for earlier elution (ΔRT > 0.05 min).¹³C labeling ensures near-identical physicochemical properties, preventing chromatographic shifts seen with deuteration.[6][8]
Linearity (R²) > 0.995> 0.99Both should perform well, but perfect co-elution with the ¹³C,d2 standard may yield a slightly better fit.
Precision (%CV) < 5% < 10%Superior correction for matrix effects due to perfect co-elution leads to lower variability between replicate measurements.
Accuracy (%RE) ± 5% ± 10%By tracking the analyte's experience more closely, the ¹³C,d2 standard provides a more accurate quantification.
Matrix Effect Variability Lower. Higher.If the analyte and IS separate chromatographically, they may experience different zones of ion suppression or enhancement, increasing variability.[8]
Senior Scientist's Recommendation

While both ent-Calindol-13C,d2 Hydrochloride and a well-designed Calindol-d4 can serve as effective internal standards, the evidence strongly favors ent-Calindol-13C,d2 Hydrochloride as the superior choice for rigorous, high-stakes quantitative bioanalysis.

The primary advantage stems from the incorporation of a ¹³C atom, which all but guarantees perfect co-elution with the unlabeled Calindol. This single factor is the most critical for accurately compensating for matrix effects, which are a notorious source of imprecision and inaccuracy in complex biological samples.[6] While the chromatographic shift of a d4-labeled standard may be minimal, it introduces an unnecessary variable and a potential point of failure in method validation and application.

The mixed-labeling strategy of ent-Calindol-13C,d2 is an intelligent design, providing a sufficient mass difference to de-risk spectral overlap while retaining the chromatographic fidelity of a ¹³C-labeled standard. For any laboratory aiming to develop a robust, reliable, and defensible quantitative assay for Calindol, ent-Calindol-13C,d2 Hydrochloride represents the more scientifically sound and lower-risk investment.

References

  • Comparative Guide to Isotopic Labeling Techniques for Quantitative Proteomics. (n.d.). BenchChem.
  • Luo, S., & He, K. (2021). Chemical isotope labeling for quantitative proteomics. Clinical Proteomics, 18(1), 2.
  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments.
  • Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. (n.d.). Longdom Publishing.
  • A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry. (n.d.). BenchChem.
  • Internal Standards for Protein Quantification by LC-MS/MS. (n.d.). Analytical Chemical Products.
  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulf
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.). Cambridge Isotope Laboratories, Inc.
  • Carbon-13 vs. Deuterium Labeling: A Comparative Guide for Researchers. (n.d.). BenchChem.
  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (2023).
  • Which internal standard? Deuterated or C13 enriched? (2013, March 14). ResearchGate.
  • Calindol-13C,d2 Hydrochloride. (n.d.). LGC Standards.
  • Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry, 24(4), 554-569.
  • Compound: CALINDOL (CHEMBL1801356). (n.d.). ChEMBL.
  • Calindol | C21H20N2 | CID 9882793. (n.d.). PubChem.
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
  • Calindol hydrochloride | CAS#:729610-18-8. (2025, August 24). Chemsrc.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of ent-Calindol-13C,d2 Hydrochloride

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, from acquisition to disposal. This guide provides a comprehensive, principles-based fr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, from acquisition to disposal. This guide provides a comprehensive, principles-based framework for the proper disposal of ent-Calindol-13C,d2 Hydrochloride, a stable isotope-labeled compound critical for advanced analytical studies. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. This is not merely a procedural checklist but a deeper dive into the chemical reasoning that underpins these essential safety protocols.

Part 1: Foundational Principles—Hazard Identification and Risk Assessment

Before any disposal action is taken, a thorough understanding of the compound's specific characteristics is paramount. ent-Calindol-13C,d2 Hydrochloride (CAS No. 1217828-76-6) presents a unique combination of properties that dictate its handling and disposal pathway.[1]

1.1 Deconstructing the Compound:

  • Stable Isotope-Labeled (SIL): The presence of Carbon-13 (¹³C) and Deuterium (d2) means this compound is non-radioactive. Unlike its radiolabeled counterparts (e.g., containing ¹⁴C or ³H), its disposal is governed solely by its chemical hazards, not radiological ones.[2] The primary concern with SIL compounds is preventing isotopic dilution of laboratory standards, but for waste, the chemical properties are the focus.

  • Chlorinated Organic Molecule: The core structure of Calindol contains chlorine. This is the most critical factor for waste segregation. Chlorinated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and to manage the acidic gases (e.g., hydrogen chloride) produced during combustion.[3][4][5]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid with some degree of water solubility. This form can increase the risk of creating hazardous aqueous waste streams if not managed correctly.

1.2 Hazard Profile Summary:

Hazard CategoryPotential RiskRationale & Recommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[6]Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
Skin & Eye Irritation May cause skin and serious eye irritation.[6]Avoid all personal contact. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields.[7][8]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[6]Prevent release to the environment. Never dispose of this compound or its solutions down the drain.[7]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to ensure all waste generated from the use of ent-Calindol-13C,d2 Hydrochloride is handled safely and correctly.

2.1 Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant nitrile gloves.

  • Body Protection: Standard laboratory coat.

2.2 Decontamination of Glassware and Surfaces:

Proper decontamination prevents cross-contamination and ensures worker safety.

  • Initial Rinse: Rinse the contaminated glassware or surface three times with a suitable organic solvent in which the compound is soluble (e.g., Methanol or Acetone).

  • Collect Rinsate: Crucially, all solvent rinsate must be collected as "Halogenated Organic Liquid Waste."

  • Final Wash: After the solvent rinse, glassware can be washed with soap and water.

2.3 Waste Segregation and Containerization:

The cornerstone of proper chemical disposal is accurate waste segregation. The decision process is visualized in the flowchart in Part 3.

Waste FormDisposal Procedure
Unused/Expired Solid Carefully place the original vial, or the solid powder itself, into a designated "Halogenated Organic Solid Waste" container. Do not mix with non-halogenated waste.
Contaminated Disposables All contaminated items (e.g., weighing papers, pipette tips, gloves) must be placed in the "Halogenated Organic Solid Waste" container.
Prepared Solutions Any unused solutions (e.g., in DMSO, Methanol) must be disposed of in a designated "Halogenated Organic Liquid Waste" container. Ensure the container is compatible with the solvent used.[9]
Solvent Rinsate As mentioned in 2.2, all solvent used to rinse contaminated labware must be collected as "Halogenated Organic Liquid Waste."

2.4 Labeling and Storage:

  • Labeling: Ensure the waste container is clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (including solvents), and the appropriate hazard pictograms (e.g., Harmful, Environmental Hazard).

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[10]

  • Final Disposal: Arrange for pickup by your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Follow all institutional and local regulations.[7][11]

Part 3: Visualizing the Disposal Pathway

To ensure clarity, the following decision tree illustrates the correct segregation path for all waste streams associated with ent-Calindol-13C,d2 Hydrochloride.

G Diagram 1: Waste Segregation Decision Flow start Waste Generated from ent-Calindol-13C,d2 HCl q_state What is the physical state? start->q_state solid Solid or Contaminated Disposable (e.g., powder, vial, pipette tips, gloves) q_state->solid Solid liquid Liquid (e.g., prepared solutions, solvent rinsate) q_state->liquid Liquid container_solid Dispose in: 'Halogenated Organic SOLID Waste' Container solid->container_solid container_liquid Dispose in: 'Halogenated Organic LIQUID Waste' Container liquid->container_liquid

Caption: Waste Segregation Decision Flow for ent-Calindol-13C,d2 Hydrochloride.

Part 4: The Scientific Rationale—Explaining the "Why"

  • The Imperative of Segregating Halogenated Waste: The carbon-chlorine bond is strong, and improper incineration of chlorinated compounds at low temperatures can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as dioxins and furans.[4] Specialized hazardous waste incinerators operate at very high temperatures (often >850°C) and are equipped with alkaline "scrubbers" to neutralize the corrosive hydrogen chloride (HCl) gas that is formed, converting it into harmless salts and water.[3][5] Mixing halogenated waste with non-halogenated waste unnecessarily designates the entire volume for this more complex and expensive treatment process.

  • The Environmental Case Against Drain Disposal: Chlorinated organic compounds are often resistant to natural degradation and can be toxic to aquatic organisms, disrupting ecosystems. Disposing of this material down the drain can contaminate waterways and interfere with the biological processes of wastewater treatment plants.[12]

  • Emergency Spill Protocol for Solid Compound: In the event of a small spill, follow these steps:

    • Alert Personnel: Inform colleagues in the immediate area.

    • Secure the Area: Restrict access to the spill location.

    • Wear PPE: Ensure you are wearing the appropriate PPE (lab coat, gloves, safety glasses).

    • Contain & Clean: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep the material into a designated waste bag or container.

    • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone) and then with soap and water.

    • Dispose of Waste: All cleanup materials must be disposed of as "Halogenated Organic Solid Waste."

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

  • Yale University Environmental Health & Safety. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125.
  • National Taiwan University. (2019). Regulations for the Storage, Disposal, and Handling of Laboratory Waste.
  • Woodland, R. G. (1973). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • Moravek, Inc. (2022). How To Properly Store Your Radiolabeled Compounds.
  • Toronto Research Chemicals. (n.d.). MSDS for a similar complex organic compound. (Link provided is a generic search result, specific SDS not found).
  • National Cheng Kung University. (n.d.). Laboratory Hazardous Waste Management.
  • BenchChem. (2026). A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.
  • International Atomic Energy Agency. (1962). Safe Handling of Radioisotopes: Health Physics Addendum.
  • National Committee on Radiation Protection. (1951). Safe Handling of Radioactive Isotopes.
  • Ming Chi University of Technology. (2004). Regulations for Laboratory Management.
  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet for 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole.
  • ACS Publications. (2023). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective.
  • LGC Standards. (n.d.). Calindol-13C,d2 Hydrochloride Product Page.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet for a generic organic compound.
  • TLC Pharmaceutical Standards. (n.d.). Safety Data Sheet for a complex organic compound.
  • Merck Millipore. (2021). Safety Data Sheet for a generic solid chemical.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • Caesar & Loretz GmbH. (2025). Safety Data Sheet for Octenidine dihydrochloride.
  • Google Patents. (1980). US4215095A - Process for the incineration of chlorinated organic materials.
  • Sdfine. (n.d.). Chemwatch GHS SDS for Indolinone.

Sources

Handling

Personal protective equipment for handling ent-Calindol-13C,d2 Hydrochloride

Comprehensive Safety and Handling Guide: ent-Calindol-13C,d2 Hydrochloride This guide provides a detailed protocol for the safe handling, use, and disposal of ent-Calindol-13C,d2 Hydrochloride. As a pharmacologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: ent-Calindol-13C,d2 Hydrochloride

This guide provides a detailed protocol for the safe handling, use, and disposal of ent-Calindol-13C,d2 Hydrochloride. As a pharmacologically active, isotopically-labeled indole alkaloid derivative, this compound necessitates a stringent safety-first approach. The procedures outlined below are synthesized from established best practices for potent pharmaceutical compounds and are designed to ensure operator safety and experimental integrity.

A Note on Hazard Identification: As of the writing of this guide, a specific Safety Data Sheet (SDS) for ent-Calindol-13C,d2 Hydrochloride is not publicly available. Therefore, the recommendations herein are based on the known pharmacology of the parent compound, Calindol, and general principles for handling potent active pharmaceutical ingredients (APIs). Calindol is a positive allosteric modulator of the calcium-sensing receptor, indicating significant biological activity.[1][2] Consequently, this compound must be handled with the assumption that it is potent and potentially hazardous upon exposure.

The Foundation of Safety: Hazard Assessment and Engineering Controls

The primary objective is to minimize exposure through containment. Personal Protective Equipment (PPE) is the final line of defense, not the first. The potency of a compound is often categorized by Occupational Exposure Bands (OEB), which correlate to the level of containment required. While the specific OEB for ent-Calindol is not established, its nature as a potent calcimimetic suggests it likely falls into OEB 3 or 4, necessitating rigorous engineering controls.[3]

Occupational Exposure Band (OEB) Occupational Exposure Limit (OEL) Description Primary Containment Strategy
OEB 310-100 µg/m³Slightly ToxicChemical Fume Hood, Ventilated Enclosure
OEB 41-10 µg/m³PotentContainment Ventilated Enclosure (CVE), Glovebox Isolator

Recommendation: All procedures involving the handling of solid ent-Calindol-13C,d2 Hydrochloride (e.g., weighing, aliquoting) must be performed within a certified chemical fume hood, at minimum. For operations with a higher risk of aerosolization, a containment ventilated enclosure (CVE) or a flexible containment glove bag is strongly recommended to minimize operator exposure.[4]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is dictated by the specific task being performed. The following protocols represent the minimum required PPE for handling this compound.

Respiratory Protection

Surgical masks offer no protection against chemical aerosols or powders and are insufficient.[5]

  • For Weighing Solids: A powered air-purifying respirator (PAPR) is recommended for maximum protection against airborne particulates, especially for OEB 4 compounds.[3][4] If a PAPR is unavailable, a properly fit-tested half-face or full-face respirator with P100 (or equivalent) particulate filters is mandatory.

  • For Handling Solutions: If there is no risk of aerosolization, a respirator may not be required if the work is performed within a certified fume hood. However, it is best practice to wear at least a half-face respirator with combination organic vapor/P100 cartridges.

Hand Protection

A single pair of gloves is inadequate for handling potent compounds.

  • Protocol: Double-gloving with nitrile gloves is required. The outer gloves should have extended cuffs.

  • Causality: The outer glove bears the primary contamination risk and can be removed and replaced immediately if compromised. The inner glove provides a secondary barrier, protecting the skin during the doffing of the outer glove. Inspect all gloves for visible defects before use. After handling is complete, the outer gloves are disposed of, and the inner gloves are worn during the decontamination of the work area before being removed.

Eye and Face Protection

Standard safety glasses are insufficient as they do not protect against splashes or airborne particles from all angles.[5]

  • Protocol: Chemical splash goggles that form a seal around the eyes are mandatory.[6]

  • For Increased Risk: When handling larger quantities or during procedures with a high risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5]

Body Protection
  • Protocol: A disposable, solid-front protective laboratory coat or coverall, such as those made from non-woven materials like Tyvek®, is required.[7] These garments should have long sleeves with tight-fitting elastic cuffs.

  • Causality: This prevents the contamination of personal clothing and skin. Disposable garments are preferred as they eliminate the need for laundering, which can be a source of cross-contamination.[7] For highly hazardous operations, a full "bunny suit" coverall provides head-to-toe protection.[5]

Procedural Workflow: From Preparation to Disposal

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Decontamination & Disposal Phase A Designate & Prepare Containment Area (e.g., Fume Hood) B Assemble All Materials (Compound, Solvents, Glassware) A->B C Don PPE (Inner Gloves, Gown, Goggles, Respirator, Outer Gloves) B->C D Perform Manipulation (Weighing, Dissolving) C->D E Decontaminate Surfaces & Equipment D->E F Segregate Waste (Solid, Liquid, Sharps) E->F G Doff PPE (Outer Gloves -> Gown -> Goggles -> Respirator -> Inner Gloves) F->G H Final Hand Washing G->H

Caption: Safe Handling & Disposal Workflow for Potent Compounds.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood or other containment device is functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment and reagents inside the hood to minimize traffic in and out of the containment area.

    • Prepare a dedicated waste container inside the hood.

  • Donning PPE: Follow a strict sequence: Inner gloves, gown/coverall, shoe covers (if necessary), goggles/face shield, respirator, and finally, outer gloves pulled over the cuffs of the gown.

  • Handling:

    • Carefully handle the solid compound to minimize dust generation.

    • If preparing a solution, add the solvent to the solid slowly.

    • Keep the primary container sealed whenever not in use.

  • Decontamination:

    • Wipe down all external surfaces of containers and equipment with an appropriate solvent (e.g., 70% ethanol) before removing them from the hood.

  • Doffing PPE: This is a critical step to prevent self-contamination.

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove the gown/coverall by rolling it inside-out. Dispose of as hazardous waste.

    • Exit the immediate work area.

    • Remove face shield/goggles, then the respirator.

    • Remove inner gloves, turning them inside-out.

    • Wash hands thoroughly with soap and water.[8]

Spill and Disposal Management

Spill Response
  • Alert: Immediately alert others in the area.

  • Isolate: Secure the area to prevent others from entering.

  • Contain: If you are trained and it is safe to do so, cover the spill with an absorbent material. For a solid spill, gently cover with damp paper towels to prevent aerosolization.

  • PPE: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.

  • Clean-up: Collect all contaminated materials using tools (e.g., forceps) and place them in a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly.

Waste Disposal Plan

All waste generated from handling ent-Calindol-13C,d2 Hydrochloride must be treated as hazardous pharmaceutical waste.[9] Do not dispose of this material down the drain or in regular trash.[10]

Waste Stream Description Disposal Container & Procedure
Solid Waste Contaminated PPE (gloves, gowns), absorbent paper, weighing boats, vials.Labeled, sealed, puncture-resistant container designated for "Hazardous Chemical Waste" or "Pharmaceutical Waste for Incineration".[9]
Liquid Waste Unused solutions, solvent rinses from glassware.Labeled, sealed, chemically-compatible container for "Hazardous Liquid Waste". The hydrochloride salt means the solution may be acidic; do not mix with incompatible waste streams.
Sharps Waste Contaminated needles, syringes, Pasteur pipettes.Labeled, puncture-proof sharps container.

Disposal of Hydrochloride Salt: The hydrochloride salt component makes the waste potentially corrosive. While neutralization of bulk acid is a standard procedure, for this compound, the primary hazard is the potent organic moiety, not the acidity.[11] Therefore, all waste should be collected by a certified hazardous waste disposal contractor for high-temperature incineration.[9]

References

  • RTI International. Isotope Labeling Services and Capabilities. RTI International. [Link]

  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]

  • American Industrial Hygiene Association. Potent Pharmaceutical Compound Containment Case Study. AIHA. [Link]

  • DuPont. (2024, May). DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. [Link]

  • Health Care Technology. Pharmacy Personal Protective Equipment (PPE). HCT. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Ray, K., et al. (2005, November 4). Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). Journal of Biological Chemistry. [Link]

  • Dodd, R. H., et al. (2016, February 15). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry. [Link]

  • County of San Diego. Pharmaceutical Waste Guidance. [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. FDA. [Link]

  • Lab Alley. How to dispose of hydrochloric acid. [Link]

  • Elanco. Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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